Mpo-IN-28
Description
Properties
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMSSBTCGJZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mpo-IN-28: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mpo-IN-28 is a potent and selective inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme implicated in the pathology of numerous inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers investigating the role of MPO in disease and for those involved in the development of novel anti-inflammatory therapeutics.
Chemical Properties and Data
This compound, also referred to as Compound 28, is a small molecule inhibitor of myeloperoxidase.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine | [3] |
| Synonyms | MPO Inhibitor 28, Myeloperoxidase Inhibitor 28 | [3] |
| CAS Number | 37836-90-1 | [1][3] |
| Molecular Formula | C₁₁H₁₃N₅O | [3] |
| Molecular Weight | 231.25 g/mol | [1] |
| Appearance | Solid | [3] |
| Solubility | DMSO: 22.73 mg/mL (98.29 mM) to 46 mg/mL (198.91 mM) | [1][2] |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of myeloperoxidase (MPO), an enzyme primarily found in the azurophilic granules of neutrophils.[4] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), which are used to kill pathogens.[4] However, excessive MPO activity can lead to oxidative damage to host tissues and has been implicated in the pathophysiology of various inflammatory conditions, including cardiovascular and neurodegenerative diseases.[5]
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of MPO.[1]
Quantitative Biological Data
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Description | Reference |
| IC₅₀ (MPO) | 44 nM | Half-maximal inhibitory concentration against purified myeloperoxidase in a cell-free assay. | [1][2] |
| IC₅₀ (MPO-mediated LDL oxidation) | 90 nM | Half-maximal inhibitory concentration for the inhibition of MPO-mediated low-density lipoprotein oxidation. | |
| IC₅₀ (MPO chlorination activity in human neutrophils) | ~93.1 μM | Half-maximal inhibitory concentration for the reduction of the relative chlorination activity of MPO in human neutrophils. | |
| Cytotoxicity (NHDF cells) | 17 μM | Half-maximal inhibitory concentration for cytotoxicity against normal human dermal fibroblasts after 72 hours. |
A Note on Historical Compound Classification
It is important for researchers to be aware that the chemical scaffold of this compound has been previously investigated in other contexts. A publication from 2003 identified a series of quinazolines, including the structure corresponding to this compound, as adenosine A2B receptor antagonists.[2][6] Another study from 2019 described its activity as a neuropeptide Y-like receptor 7 (NPYLR7) agonist in mosquitoes.[7][8] A third paper from 2009 mentioned its use as a synthetic intermediate for bacterial DNA polymerase III inhibitors.[1][9] However, the primary and most potent activity identified for this compound in recent literature is the selective inhibition of myeloperoxidase. The references to its other activities predate its characterization as a potent MPO inhibitor and may represent off-target effects at significantly higher concentrations or activities in non-mammalian systems.
Signaling Pathways and Experimental Workflows
Myeloperoxidase Signaling Pathway
The following diagram illustrates the central role of MPO in generating reactive oxygen species and the point of inhibition by this compound.
Caption: Myeloperoxidase (MPO) signaling pathway and inhibition by this compound.
Experimental Workflow: In Vitro MPO Inhibition Assay
The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of this compound on MPO in vitro.
References
- 1. Quinazolin-2-ylamino-quinazolin-4-ols as novel non-nucleoside inhibitors of bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolines as adenosine receptor antagonists: SAR and selectivity for A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Agonists of Ae. aegypti Neuropeptide Y Receptor Block Mosquito Biting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Related Videos - Small-Molecule Agonists of Ae. aegypti Neuropeptide Y Receptor Block Mosquito Biting [visualize.jove.com]
- 9. colorado.edu [colorado.edu]
Mpo-IN-28: A Technical Guide to its Biological Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mpo-IN-28 has emerged as a significant pharmacological tool for investigating the roles of myeloperoxidase (MPO) in a variety of physiological and pathological processes. Primarily characterized as a potent and selective inhibitor of MPO, this small molecule has been instrumental in elucidating the downstream consequences of MPO activity in inflammatory diseases, cardiovascular conditions, and neutrophil-mediated immune responses. This technical guide provides an in-depth overview of the biological targets and associated signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
Core Biological Target: Myeloperoxidase (MPO)
The principal biological target of this compound is Myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] MPO plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2] While essential for microbial killing, excessive MPO activity is implicated in tissue damage and the pathogenesis of numerous inflammatory diseases.[3]
Quantitative Data on this compound Activity
This compound exhibits high potency in inhibiting MPO activity. The following table summarizes the key quantitative data available for this compound and its interactions with its primary and potential off-targets.
| Target | Assay Type | Parameter | Value | Cell Line/System | Reference |
| Myeloperoxidase (MPO) | Cell-free assay | IC₅₀ | 44 nM | Purified enzyme | [4] |
| MPO-mediated LDL oxidation | Inhibition assay | IC₅₀ | 90 nM | In vitro | |
| MPO in human neutrophils | Chlorination activity | IC₅₀ | ~93.1 µM | Human neutrophils | |
| Adenosine A₂B Receptor | Radioligand binding assay | Kᵢ | 2.15 µM | HEK293 cells | [5] |
| Neuropeptide Y-like Receptor 7 (NPYLR7) | Calcium mobilization assay | Agonist activity | Induces mobilization at 10 µM | HEK293T cells | [5] |
Signaling Pathways Modulated by this compound
By inhibiting MPO, this compound influences several critical signaling pathways involved in inflammation and immune regulation.
Inflammatory Signaling: NF-κB and MAPK Pathways
MPO-derived oxidants are known to activate pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways lead to the transcription of various pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response. By inhibiting MPO, this compound can attenuate the activation of these pathways, thereby reducing inflammation.
Caption: MPO-driven inflammatory signaling pathway.
Neutrophil Extracellular Trap (NET) Formation (NETosis)
MPO is a critical enzyme in the process of NETosis, a unique form of neutrophil cell death characterized by the release of web-like structures composed of decondensed chromatin, histones, and granular proteins.[2] These Neutrophil Extracellular Traps (NETs) trap and kill pathogens but can also contribute to tissue damage and thrombosis. This compound, by inhibiting MPO's enzymatic activity, can modulate NET formation.
Caption: Role of MPO in NETosis.
Lipoprotein Oxidation and Atherosclerosis
MPO-mediated oxidation of low-density lipoprotein (LDL) is a key event in the pathogenesis of atherosclerosis.[3] Oxidized LDL (oxLDL) is taken up by macrophages, leading to foam cell formation and the development of atherosclerotic plaques. By inhibiting MPO, this compound can reduce LDL oxidation and potentially mitigate the progression of atherosclerosis.
Caption: MPO-mediated LDL oxidation in atherosclerosis.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
MPO Chlorination Activity Assay
This assay measures the ability of MPO to produce HOCl.
Materials:
-
Purified human MPO
-
This compound
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
5-Thio-2-nitrobenzoic acid (TNB)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 6.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add purified MPO to the assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution containing taurine and H₂O₂.
-
After a defined incubation period (e.g., 30 minutes), stop the reaction.
-
Add TNB solution to each well. The reaction between taurine chloramine and TNB results in a decrease in absorbance at 412 nm.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percent inhibition of MPO activity for each concentration of this compound and determine the IC₅₀ value.
MPO-Mediated LDL Oxidation Assay
This assay assesses the inhibitory effect of this compound on the oxidation of LDL by MPO.
Materials:
-
Human LDL
-
Purified human MPO
-
This compound
-
H₂O₂
-
Thiobarbituric acid reactive substances (TBARS) assay reagents or an antibody-based ELISA for oxidized LDL.
Procedure:
-
Incubate human LDL with purified MPO in the presence of varying concentrations of this compound.
-
Initiate the oxidation reaction by adding H₂O₂.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2-4 hours).
-
Stop the reaction and measure the extent of LDL oxidation using either a TBARS assay (which measures malondialdehyde, a byproduct of lipid peroxidation) or a specific ELISA for oxidized LDL.
-
Calculate the percent inhibition of LDL oxidation and determine the IC₅₀ value for this compound.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol outlines a method to quantify NET formation in vitro.[7][8][9]
Materials:
-
Isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus
-
This compound
-
Cell-impermeable DNA dye (e.g., Sytox Green)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Isolate human neutrophils from healthy donor blood.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound for 30 minutes.
-
Add the cell-impermeable DNA dye to the wells.
-
Stimulate the neutrophils with a NET-inducing agent like PMA.
-
Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission maxima ~488/525 nm for Sytox Green). An increase in fluorescence indicates NET formation as the dye binds to the extracellular DNA.
-
Alternatively, visualize and quantify NETs using fluorescence microscopy.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Workflow for this compound evaluation.
Conclusion
This compound is a powerful research tool for dissecting the multifaceted roles of myeloperoxidase in health and disease. Its high potency and selectivity for MPO make it an invaluable inhibitor for studying inflammatory signaling, NETosis, and lipoprotein oxidation. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations and to foster the development of novel therapeutics targeting MPO-driven pathologies. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these preclinical findings into clinical applications.
References
- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 8. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
The Therapeutic Potential of Mpo-IN-28: A Technical Guide to a Selective Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is a key driver in the pathophysiology of numerous chronic inflammatory diseases, including cardiovascular and neurodegenerative disorders. Mpo-IN-28 has emerged as a selective and potent inhibitor of MPO, offering a promising therapeutic strategy to mitigate MPO-driven tissue damage. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, summarizing its known biochemical activity, the preclinical rationale for its use based on studies of MPO inhibition, and detailed experimental methodologies. While in vivo preclinical data for this compound is limited, the extensive evidence for the therapeutic efficacy of other MPO inhibitors provides a strong foundation for its potential clinical utility.
Introduction: The Role of Myeloperoxidase in Disease
Myeloperoxidase is a heme-containing peroxidase primarily expressed in neutrophils and, to a lesser extent, in monocytes.[1] Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space where it catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[2][3] While essential for microbial killing, excessive and prolonged MPO activity contributes to oxidative stress and tissue damage in a range of diseases.[4][5]
Cardiovascular Disease: MPO-derived oxidants promote the oxidation of low-density lipoprotein (LDL) and high-density lipoprotein (HDL), contributing to the formation of foam cells and atherosclerotic plaques.[1][5] MPO activity is also implicated in plaque instability and rupture, endothelial dysfunction, and adverse cardiac remodeling after myocardial infarction.[1][4]
Neuroinflammation: In the central nervous system, MPO is expressed by activated microglia and infiltrating neutrophils. Its activity is associated with increased oxidative stress, neuronal damage, and disease progression in conditions such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[6][7]
Given the central role of MPO in these pathologies, its selective inhibition presents a compelling therapeutic approach. This compound is a small molecule inhibitor designed to specifically target and neutralize the enzymatic activity of MPO.
This compound: A Selective Myeloperoxidase Inhibitor
This compound is a potent and selective inhibitor of myeloperoxidase. Its inhibitory activity has been characterized in various in vitro assays.
Quantitative Data
The following table summarizes the known in vitro inhibitory concentrations of this compound against MPO and its enzymatic activities.
| Target/Activity | IC50 Value | Cell/System | Reference |
| Myeloperoxidase (MPO) | 44 nM | Cell-free assay | [8] |
| MPO-mediated LDL oxidation | 90 nM | Cell-free assay | [8] |
| MPO Chlorination Activity | ~93.1 µM | Human Neutrophils | [8] |
| Endothelial Glycocalyx Shedding | 10 µM (used concentration) | In vitro with COVID-19 plasma | [9] |
Preclinical Evidence for the Therapeutic Potential of MPO Inhibition
While in vivo studies specifically investigating this compound are not yet widely published, a substantial body of preclinical evidence using other selective MPO inhibitors demonstrates the therapeutic potential of this approach across various disease models. This data provides a strong rationale for the further development of this compound.
Cardiovascular Disease
Preclinical studies with MPO inhibitors have shown significant promise in mitigating cardiovascular pathologies.
-
Atherosclerosis: In mouse models of atherosclerosis, treatment with MPO inhibitors has been shown to reduce the size of necrotic cores within atherosclerotic plaques, suggesting a role in promoting plaque stability.[1]
-
Myocardial Infarction: In animal models of myocardial infarction, MPO inhibitors have been demonstrated to decrease the infiltration of inflammatory cells into the myocardium and attenuate adverse left ventricular remodeling.[1]
Neuroinflammation
The inhibition of MPO has also shown therapeutic benefits in preclinical models of neuroinflammatory and neurodegenerative diseases.
-
Ischemic Stroke: Treatment with MPO inhibitors in rodent models of ischemic stroke has been shown to reduce infarct size, decrease neuronal cell death, and improve functional outcomes.[10]
-
Neurodegenerative Diseases: Increased MPO activity has been observed in postmortem brain tissue from patients with Alzheimer's and Parkinson's disease.[6] Inhibition of MPO is being explored as a potential therapeutic strategy to reduce oxidative stress and neuroinflammation in these conditions.
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.
MPO Inhibition Assay (Cell-Free)
This protocol describes a general method for assessing the direct inhibitory activity of a compound against purified MPO.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., sodium phosphate buffer, pH 7.4), a stock solution of purified human MPO, a serial dilution of this compound, a detection substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB), and a solution of hydrogen peroxide (H₂O₂).
-
Assay Setup: In a 96-well microplate, add the assay buffer, purified MPO, and varying concentrations of this compound to the respective wells. Include wells with MPO and buffer only (positive control) and wells with buffer only (negative control).
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding H₂O₂ to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of MPO inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Neutrophil Chlorination Activity Assay
This protocol outlines a method to assess the ability of this compound to inhibit the chlorination activity of MPO in isolated human neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Cell Plating: Resuspend the isolated neutrophils in a suitable buffer and plate them in a 96-well microplate.
-
Inhibitor Treatment: Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation and Detection: Add a fluorescent probe that detects hypochlorous acid (e.g., aminophenyl fluorescein - APF) to the wells, followed by the addition of a neutrophil stimulant such as phorbol 12-myristate 13-acetate (PMA) to induce the respiratory burst and MPO release.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the percentage of inhibition of chlorination activity for each this compound concentration and determine the IC50 value.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic potential by inhibiting the enzymatic activity of MPO, thereby preventing the generation of damaging reactive oxidants. The downstream consequences of MPO inhibition are multifaceted and impact several key signaling pathways involved in inflammation and tissue damage.
By blocking the production of HOCl and other reactive species, this compound is anticipated to:
-
Reduce Oxidative Stress: Prevent the oxidation of lipids, proteins, and DNA, thereby protecting cells and tissues from oxidative damage.
-
Attenuate Inflammation: Decrease the activation of pro-inflammatory signaling pathways that are triggered by MPO-derived oxidants.
-
Preserve Tissue Integrity: Inhibit the degradation of the extracellular matrix and prevent apoptosis and fibrosis, leading to improved tissue function and repair.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of myeloperoxidase with demonstrated in vitro efficacy. The extensive preclinical data for other MPO inhibitors in models of cardiovascular and neuroinflammatory diseases provides a strong rationale for the therapeutic potential of this compound. Future research should focus on comprehensive in vivo preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant animal models. Such studies are critical to advancing this promising therapeutic candidate towards clinical trials and ultimately addressing the significant unmet medical need in MPO-driven diseases. To date, there is no publicly available information on clinical trials involving this compound.
References
- 1. Myeloperoxidase levels predicts angiographic severity of coronary artery disease in patients with chronic stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase-immunoreactive cells are significantly increased in brain areas affected by neurodegeneration in Parkinson’s and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification and diagnostic significance of MPO, PRTN3, and CTNND1 as biomarkers in acute hematogenous osteomyelitis in children: a comprehensive analysis using machine learning algorithms [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Mpo-IN-28 for studying neutrophil function
An In-depth Technical Guide to Mpo-IN-28 for Studying Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. A key component of their antimicrobial arsenal is myeloperoxidase (MPO), a heme-containing enzyme densely packed within their azurophilic granules.[1][2][3] Upon activation, neutrophils release MPO, which catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions to produce hypochlorous acid (HOCl), a potent microbicidal agent.[1][3][4] While essential for host defense, the overproduction of MPO-derived oxidants can inflict significant collateral damage to host tissues, contributing to the pathology of numerous inflammatory diseases, including cardiovascular, respiratory, and autoimmune disorders.[1][2][4]
This compound is a potent, selective, and reversible inhibitor of myeloperoxidase.[1][5] Its utility as a research tool lies in its ability to specifically dissect the enzymatic functions of MPO from other neutrophil activities. This guide provides a comprehensive overview of this compound, its mechanism, and its application in studying the multifaceted roles of MPO in neutrophil function.
This compound: Mechanism and Potency
This compound, a guanidinium-based compound, exhibits strong inhibitory activity against MPO by binding to its active site through non-covalent interactions.[1] This targeted action allows for the specific modulation of MPO's catalytic cycle, which is central to many of its biological effects.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound has been quantified in various assays, demonstrating its high potency. This data is crucial for determining appropriate experimental concentrations.
| Assay Type | Target/System | IC₅₀ Value | Reference |
| Cell-free assay | Myeloperoxidase (MPO) | 44 nM | [5][6][7] |
| Cell-free assay | MPO-mediated LDL oxidation | 90 nM | [5] |
| Cell-based assay | MPO chlorination activity (human neutrophils) | ~93.1 µM | [5] |
| Cell-based assay | Cytotoxicity (NHDF cells, 72 hrs) | 17 µM | [5] |
Core Applications in Neutrophil Research
This compound is an invaluable tool for investigating several key neutrophil functions where MPO plays a pivotal, though complex, role.
Neutrophil Respiratory Burst and Oxidative Stress
The respiratory burst is a rapid release of reactive oxygen species (ROS). MPO is a central player in this process, utilizing H₂O₂ generated by NADPH oxidase to produce potent hypohalous acids.[1][3]
-
Dissecting Oxidative Pathways: By inhibiting MPO with this compound, researchers can isolate and study the effects of upstream ROS, such as H₂O₂, from the downstream, highly reactive MPO products like HOCl. MPO inhibition can lead to an accumulation of extracellular H₂O₂, which itself has signaling functions.[8]
-
Therapeutic Implications: Understanding this pathway is critical in diseases where excessive MPO activity contributes to oxidative damage. This compound can be used in preclinical models to assess the therapeutic potential of targeting MPO.[4]
References
- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 2. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 4. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. Frontiers | Myeloperoxidase Negatively Regulates Neutrophil–Endothelial Cell Interactions by Impairing αMβ2 Integrin Function in Sterile Inflammation [frontiersin.org]
Methodological & Application
Mpo-IN-28: Application Notes and In Vitro Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mpo-IN-28 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1][2] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), to combat invading pathogens.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, such as cardiovascular disease, neurodegenerative disorders, and chronic inflammation, making it a significant therapeutic target.[1][2][3] this compound serves as a valuable research tool for investigating the physiological and pathological roles of MPO and for the development of novel MPO-targeted therapeutics.[2]
This compound: In Vitro Efficacy
This compound demonstrates significant inhibitory activity against MPO in various cell-free and cell-based assays. The following table summarizes its reported in vitro potency.
| Assay Type | Target/System | IC50 Value | Reference |
| Cell-free MPO Inhibition | Recombinant MPO | 44 nM | [4][5] |
| MPO-mediated LDL Oxidation | 90 nM | [5] | |
| MPO Chlorination Activity | Human Neutrophils | ~93.1 µM | [5] |
| Cytotoxicity | Normal Human Dermal Fibroblasts (NHDF) | 17 µM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of MPO and the experimental workflow for an in vitro inhibition assay.
Caption: Myeloperoxidase (MPO) signaling pathway.
Caption: MPO inhibition assay workflow.
Experimental Protocol: MPO Chlorination Activity Assay
This protocol is adapted from established methods for measuring MPO chlorination activity and is suitable for determining the IC50 of this compound.[6][7] The assay is based on the MPO-catalyzed production of taurine chloramine, which is quantified by its reaction with thionitrobenzoic acid (TNB).
Materials and Reagents:
-
Recombinant human MPO
-
This compound
-
Phosphate buffer (10 mM, pH 7.4, containing 300 mM NaCl)
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
Catalase
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Note that this compound is slightly soluble in DMSO.[8]
-
Prepare serial dilutions of this compound in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a solution of recombinant MPO in phosphate buffer.
-
Prepare a 15 mM solution of taurine in phosphate buffer.
-
Prepare a 100 µM solution of H₂O₂ in water.
-
Prepare a catalase solution (e.g., 8 units/µL) in water.
-
Prepare a 1.35 mM solution of TNB by reacting DTNB with a reducing agent according to standard procedures.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following reagents in the specified order to a final volume of 200 µL:
-
Phosphate buffer
-
15 mM Taurine
-
This compound at various concentrations (or vehicle control)
-
Recombinant MPO (final concentration, e.g., 40 nM)
-
-
Incubate the mixture at 37°C for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of 100 µM H₂O₂.
-
Allow the reaction to proceed for 5 minutes at 37°C.
-
Stop the reaction by adding 10 µL of catalase solution.
-
To determine the amount of taurine chloramine produced, add 50 µL of the 1.35 mM TNB solution.
-
Adjust the final volume to 300 µL with water if necessary.
-
Measure the absorbance of the solution at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of MPO inhibition is calculated relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Controls:
-
100% Inhibition Control: A reaction mixture without H₂O₂.
-
0% Inhibition Control (Vehicle Control): A reaction mixture with the vehicle (e.g., DMSO) used to dissolve this compound instead of the inhibitor solution.
Cytotoxicity Assay Protocol (MTT Assay)
It is crucial to assess the cytotoxicity of this compound in parallel to ensure that the observed MPO inhibition is not due to a general toxic effect on cells. The MTT assay is a common method for this purpose.[6][9]
Materials and Reagents:
-
Normal Human Dermal Fibroblasts (NHDF) or other relevant cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed NHDF cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for a specified period (e.g., 72 hours) in a CO₂ incubator at 37°C.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4-6 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Conclusion
This compound is a valuable chemical probe for studying the role of myeloperoxidase in health and disease. The provided protocols offer a framework for assessing its inhibitory activity and potential cytotoxicity in vitro. These assays are essential for the preclinical evaluation of this compound and other MPO inhibitors in drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. ahajournals.org [ahajournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 7. nwlifescience.com [nwlifescience.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mpo-IN-28 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space and phagolysosomes.[3][4] The enzyme plays a critical role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide (H₂O₂,) and chloride ions (Cl⁻).[1][2][5] While essential for host defense, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases due to its role in promoting oxidative stress and tissue damage.[1][5] Consequently, inhibitors of MPO are of significant interest as potential therapeutic agents.[5]
Mpo-IN-28 is a potent and selective inhibitor of myeloperoxidase with a reported IC₅₀ of 44 nM in cell-free assays.[6][7][8] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to evaluate its inhibitory effects on MPO activity in a cellular context, primarily using isolated human neutrophils.
Data Presentation
Table 1: this compound Inhibitory Activity
| Assay Type | Inhibitor | IC₅₀ (nM) | Cell Type | Notes |
| Cell-Free MPO Activity | This compound | 44 | N/A | Measures direct inhibition of purified MPO enzyme.[6][7][8] |
| MPO-mediated LDL Oxidation | This compound | 90 | N/A | Assesses the inhibition of MPO's ability to oxidize biological macromolecules.[8] |
| Cellular MPO Chlorination | This compound | ~93,100 | Human Neutrophils | Demonstrates the concentration required to inhibit MPO activity within a cellular environment, which can differ significantly from cell-free assays due to factors like cell permeability and off-target effects.[8] |
Signaling Pathway
The following diagram illustrates the enzymatic activity of MPO and the inhibitory action of this compound. Upon activation, neutrophils release MPO, which then utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid, a potent oxidant. This compound directly inhibits this enzymatic activity.
Caption: MPO Inhibition Pathway by this compound.
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to determine the inhibitory effect of this compound on MPO released from activated human neutrophils.
Protocol 1: Isolation of Human Neutrophils from Whole Blood
Materials:
-
Human whole blood collected in EDTA tubes
-
Histopaque-1077
-
RPMI 1640 cell culture medium
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with RPMI 1640 medium.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Histopaque-1077 in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the neutrophil/RBC pellet and resuspend in PBS.
-
To lyse the remaining red blood cells, add RBC Lysis Buffer and incubate for 10 minutes at room temperature.
-
Centrifuge at 500 x g for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with RPMI 1640 containing 1% BSA.
-
Resuspend the final neutrophil pellet in RPMI 1640 with 1% BSA and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL) for the assay.
Protocol 2: this compound Cell-Based MPO Inhibition Assay
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) solution (for neutrophil stimulation)
-
MPO Assay Buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
MPO substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 450 nm or 650 nm for TMB.
Experimental Workflow Diagram:
Caption: Workflow for this compound cell-based assay.
Procedure:
-
Cell Seeding: Seed the isolated neutrophils into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in MPO Assay Buffer.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in MPO Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow for inhibitor uptake.
-
Neutrophil Stimulation:
-
Prepare a working solution of PMA in MPO Assay Buffer (e.g., 100 nM).
-
Add the PMA solution to all wells except for the unstimulated control wells to a final concentration that elicits a robust MPO release (e.g., 25-100 nM).
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for MPO release.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
MPO Activity Measurement:
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the MPO substrate solution (e.g., 100 µL of TMB solution) to each well.
-
Incubate at room temperature for 5-15 minutes, or until a color change is observed.
-
Stop the reaction by adding a stop solution (e.g., 50 µL of 2 M H₂SO₄).
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB with a stop solution).
Data Analysis
-
Subtract the average absorbance of the blank (no cells) wells from all other readings.
-
Determine the percent inhibition of MPO activity for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Vehicle Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
Concluding Remarks
This document provides a comprehensive guide for utilizing this compound in a cell-based assay to assess its inhibitory effects on myeloperoxidase activity in human neutrophils. The provided protocols for neutrophil isolation and the MPO inhibition assay, along with the data presentation and visualization aids, are intended to facilitate the adoption of this compound in research and drug development settings. Researchers should optimize assay conditions, such as cell density, PMA concentration, and incubation times, for their specific experimental setup. Careful adherence to these protocols will enable the accurate determination of the cellular potency of this compound and provide valuable insights into its potential as a therapeutic agent for MPO-driven diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. korambiotech.com [korambiotech.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mpo-IN-28 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mpo-IN-28 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases.[1][2][3] With an IC50 of 44 nM, this compound offers a valuable tool for investigating the role of MPO in pathological conditions.[1][3] While specific in vivo dosage and administration protocols for this compound are not extensively documented in publicly available literature, this document provides comprehensive application notes and protocols based on the available data for this compound and other MPO inhibitors. These guidelines are intended to assist researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in relevant animal models.
This compound: In Vitro Activity
This compound has demonstrated significant inhibitory activity against MPO in various in vitro assays. It effectively reduces the chlorination activity of MPO in human neutrophils and inhibits MPO-mediated low-density lipoprotein oxidation.[3] In studies using plasma from COVID-19 patients, 10 μM of this compound resulted in an approximate 51–59% decrease in MPO activity.[4]
Recommended Formulation for In Vivo Administration
Due to its poor water solubility, this compound requires a specific formulation for in vivo administration. The following formulation is a general guideline for compounds with similar characteristics and can be adapted for this compound.
Table 1: Recommended Vehicle for In Vivo Administration
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline/PBS | 45% |
Note: For mice with weak tolerance, the DMSO concentration should be kept below 2%.[1]
Preparation Protocol for Intraperitoneal (IP) Injection:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution. Sonication may be required to aid dissolution.[1]
-
Sequentially add PEG300, Tween-80, and Saline/PBS, ensuring the solution is clear after each addition.[1]
-
The final solution should be prepared fresh before each experiment.
Preparation Protocol for Oral Gavage:
For oral administration, a homogeneous suspension can be prepared using 0.5% carboxymethyl cellulose sodium (CMC-Na).[5]
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC-Na solution in sterile water.
-
Add this compound to the CMC-Na solution and mix thoroughly to obtain a homogeneous suspension.
Dosage and Administration in Animal Models (Reference Data from Other MPO Inhibitors)
As direct in vivo dosage data for this compound is limited, the following table summarizes the dosages and administration routes of other MPO inhibitors used in various animal models. This information can serve as a valuable reference for initiating dose-finding studies with this compound.
Table 2: In Vivo Dosage and Administration of Various MPO Inhibitors
| MPO Inhibitor | Animal Model | Species | Dosage | Administration Route | Key Findings |
| 4-Aminobenzoic acid hydrazide (ABAH) | Ischemic Stroke | Mouse | 40 mg/kg, twice daily | Intraperitoneal (i.p.) | Reduced infarct size and improved neurological outcome.[6] |
| AZD5904 | COVID-19 Plasma-Induced Endothelial Damage (in vitro using human cells) | - | 10 µM | - | Decreased MPO activity in plasma samples.[4] |
| PF-06282999 | Atherosclerosis | Mouse | 15 mg/kg, twice daily | Oral gavage | Reduced necrotic core area in atherosclerotic plaques.[7] |
| KYC | Psoriasis | Mouse | Daily i.p. injections | Intraperitoneal (i.p.) | Attenuated skin inflammation.[8] |
| SNT-8370 | Peritonitis | Mouse | 30 or 60 mg/kg | Oral gavage | Inhibited leukocyte infiltration.[9] |
Experimental Protocol: Evaluation of this compound in a Mouse Model of Acute Peritonitis
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a thioglycolate-induced peritonitis model in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
4% Thioglycolate broth
-
Zymosan A
-
Phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6J)
Procedure:
-
Induction of Peritonitis: Administer a 1 mL intraperitoneal injection of 4% thioglycolate broth to each mouse to recruit leukocytes to the peritoneum.[10]
-
Drug Administration: 20 hours after thioglycolate injection, administer this compound or vehicle control to the mice via oral gavage or intraperitoneal injection. Doses can be selected based on the reference data in Table 2, starting with a dose-finding study.[10]
-
Leukocyte Activation: One hour after drug administration, inject 0.5 mL of zymosan A (1 mg/mL in saline) intraperitoneally to activate the recruited leukocytes and induce MPO release.[10]
-
Peritoneal Lavage: Four hours after zymosan A injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS to collect the peritoneal fluid.[10]
-
Analysis:
-
Centrifuge the peritoneal fluid to pellet the cells.
-
Measure MPO activity in the supernatant using a suitable assay (e.g., colorimetric or fluorometric).
-
Count the number of recruited leukocytes (e.g., neutrophils) in the cell pellet.
-
Visualizations
Caption: Signaling pathway of MPO-mediated inflammation and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a mouse model of peritonitis.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 3. Pharmacological myeloperoxidase (MPO) inhibition in an obese/hypertensive mouse model attenuates obesity and liver damage, but not cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Reducing myeloperoxidase activity decreases inflammation and increases cellular protection in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Mpo-IN-28: Application Notes and Protocols for Investigating Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mpo-IN-28, a selective myeloperoxidase (MPO) inhibitor, for the study of endothelial dysfunction. Detailed protocols for both in vitro and in vivo experimental designs are presented, along with summaries of quantitative data and visualizations of key signaling pathways.
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. Myeloperoxidase (MPO), a heme-containing peroxidase primarily released by activated neutrophils, is a key contributor to endothelial dysfunction.[1][2] MPO catalyzes the formation of highly reactive oxidants, such as hypochlorous acid (HOCl), which can directly impair endothelial nitric oxide synthase (eNOS) function, scavenge NO, and promote inflammation.[2][3] this compound is a potent and selective inhibitor of MPO, offering a valuable pharmacological tool to investigate the role of MPO in endothelial dysfunction and to explore its therapeutic potential.[4]
This compound: Mechanism of Action
This compound acts as a selective inhibitor of myeloperoxidase.[4] By binding to the MPO enzyme, it prevents the catalytic conversion of hydrogen peroxide (H₂O₂) to hypochlorous acid in the presence of chloride ions.[5] This inhibition of MPO activity is expected to restore endothelial function by preventing the downstream detrimental effects of MPO-derived oxidants.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant MPO inhibitors from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ for MPO Inhibition | 44 nM | [4] |
| IC₅₀ for MPO-mediated LDL oxidation | 90 nM | [4] |
Table 2: In Vivo Dosage of MPO Inhibitors in Mouse Models of Cardiovascular Disease
| MPO Inhibitor | Dosage | Mouse Model | Key Findings | Reference |
| AZM198 | 500 µmol/kg in diet | Femoral cuff and tandem stenosis models of vascular inflammation in Apoe⁻/⁻ mice | Significantly improved endothelial function; decreased arterial MPO activity. | [1][6] |
| PF-06282999 | 5 or 15 mg/kg, oral gavage, twice daily | Ldlr⁻/⁻ mice on a Western diet | Reduced plasma MPO activity; altered atherosclerotic lesion composition. | [7][8] |
| AZM198 | 125 µmol/kg, oral gavage, twice daily | Cystic fibrosis-like lung inflammation model | Inhibited MPO activity in epithelial lining fluid; improved morbidity. | [9] |
Experimental Protocols
In Vitro Model of Endothelial Dysfunction
Objective: To investigate the protective effect of this compound on endothelial cells under conditions of oxidative stress-induced dysfunction.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Induction of Endothelial Dysfunction:
-
Oxidized LDL (oxLDL): Treatment with oxLDL (e.g., 50-100 µg/mL for 24 hours) to mimic conditions of atherosclerosis.
-
High Glucose: Culture in high glucose media (e.g., 30 mM D-glucose for 48-72 hours) to simulate hyperglycemic conditions.
-
Hydrogen Peroxide (H₂O₂): Acute exposure to H₂O₂ (e.g., 100-500 µM for 1-4 hours) to induce direct oxidative stress.
-
L-NAME: Treatment with N(G)-nitro-L-arginine methyl ester (L-NAME, e.g., 100 µM for 24-72 hours) to inhibit eNOS and induce a state of NO deficiency.
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed HUVECs in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis, 24-well for migration/tube formation assays) and allow them to reach 80-90% confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-10 µM) for 1-2 hours. A vehicle control (DMSO) should be included.
-
Induction of Dysfunction: Add the chosen inducer of endothelial dysfunction (oxLDL, high glucose, H₂O₂, or L-NAME) to the culture medium in the presence of this compound.
-
Incubation: Incubate for the specified duration depending on the inducer used.
-
Assessment of Endothelial Function: Perform the following assays:
-
Cell Viability Assay: Use MTT or similar assays to assess cell viability.
-
Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.
-
Nitric Oxide (NO) Bioavailability: Measure nitrite/nitrate levels in the culture supernatant using the Griess assay.
-
eNOS Activity: Assess the phosphorylation status of eNOS at Ser1177 (activating) and Thr495 (inhibiting) by Western blotting.
-
Inflammatory Marker Expression: Measure the expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines (IL-6, IL-8) by qPCR or ELISA.
-
Cell Migration Assay: Perform a scratch wound healing assay to assess migratory capacity.
-
Tube Formation Assay: Plate cells on Matrigel to evaluate their ability to form capillary-like structures.
-
In Vivo Model of Endothelial Dysfunction
Objective: To evaluate the efficacy of this compound in improving endothelial function in a mouse model of atherosclerosis.
Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice on a high-fat diet.
Protocol:
-
Animal Husbandry: House ApoE⁻/⁻ mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Atherosclerosis: At 8 weeks of age, switch the mice to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 8-12 weeks to induce atherosclerotic plaque formation and endothelial dysfunction.
-
This compound Administration: Based on studies with other MPO inhibitors, a starting dose range for this compound could be 5-15 mg/kg body weight, administered daily via oral gavage. A vehicle control group should be included. The formulation for oral gavage can be prepared in a vehicle such as 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water.
-
Treatment Period: Administer this compound or vehicle for the last 4-6 weeks of the high-fat diet feeding period.
-
Assessment of Endothelial Function:
-
In Vivo Vasodilation: Measure endothelium-dependent vasodilation of the femoral or carotid artery in response to acetylcholine using high-frequency ultrasound. Endothelium-independent vasodilation can be assessed using sodium nitroprusside.
-
Ex Vivo Myography: Isolate aortic rings and assess their contractile and relaxation responses to phenylephrine and acetylcholine, respectively, in an organ bath setup.
-
-
Biochemical and Histological Analysis:
-
Plasma MPO Activity: Collect blood samples and measure plasma MPO activity using a colorimetric assay.
-
Arterial MPO Activity: Determine MPO activity in aortic tissue by measuring the conversion of hydroethidine to 2-chloroethidium.[1][6]
-
Atherosclerotic Plaque Analysis: Perfuse the aorta, stain with Oil Red O, and quantify the lesion area. Perform histological analysis of the aortic root to assess plaque composition.
-
Oxidative Stress Markers: Measure markers of oxidative stress (e.g., malondialdehyde, 8-isoprostane) in plasma and aortic tissue.
-
Inflammatory Markers: Analyze the expression of inflammatory cytokines and adhesion molecules in the aorta.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in MPO-mediated endothelial dysfunction and the proposed mechanism of action for this compound.
Caption: MPO-mediated endothelial dysfunction signaling pathway.
Caption: Mechanism of action of this compound in preventing endothelial dysfunction.
Experimental Workflows
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Myeloperoxidase: A versatile mediator of endothelial dysfunction and therapeutic target during cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial-Transcytosed Myeloperoxidase Activates Endothelial Nitric Oxide Synthase via a Phospholipase C-Dependent Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitive Effects of Quercetin on Myeloperoxidase-Dependent Hypochlorous Acid Formation and Vascular Endothelial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myeloperoxidase inhibition decreases morbidity and oxidative stress in mice with cystic fibrosis-like lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Myeloperoxidase (MPO) Activity Using MPO-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of the immune system, MPO is released and catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[3][4] While crucial for host defense against pathogens, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including atherosclerosis, cardiovascular disease, and neurodegenerative disorders, through its role in oxidative stress and tissue damage.[1][3][4]
MPO-IN-28 is a potent and selective inhibitor of myeloperoxidase.[5][6] It serves as a valuable chemical tool for investigating the biological functions of MPO and for validating MPO as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to measure and inhibit MPO activity in various experimental settings.
Product Information: this compound
| Property | Value | Reference |
| Synonyms | MPO Inhibitor 28, Myeloperoxidase Inhibitor 28 | [7] |
| CAS Number | 37836-90-1 | [7] |
| Molecular Formula | C₁₁H₁₃N₅O | [7] |
| Molecular Weight | 231.25 g/mol | [6] |
| Purity | ≥98% | [7] |
| Solubility | DMSO: 22.73 - 46 mg/mL | [6][8] |
| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [8] |
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized in various assays, demonstrating its potency and selectivity for MPO.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (Cell-free MPO) | 44 nM | Recombinant MPO, taurine chloramine production assay. | [5][6][8][9] |
| IC₅₀ (MPO-mediated LDL oxidation) | 90 nM | Inhibition of MPO-mediated low-density lipoprotein oxidation. | [5] |
| IC₅₀ (MPO chlorination activity in human neutrophils) | ~93.1 µM | Reduction of relative chlorination activity of MPO in human neutrophils. | [5] |
| IC₅₀ (Normal Human Dermal Fibroblast growth inhibition) | 17 µM | Demonstrates selectivity for MPO over cytotoxicity. | [9] |
Experimental Protocols
Protocol 1: In Vitro MPO Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on purified MPO or MPO in biological samples using o-dianisidine as a substrate.[10]
Materials:
-
This compound
-
Purified human MPO or biological sample (cell lysate, tissue homogenate)
-
Potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB) for sample preparation[10]
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.0
-
o-dianisidine dihydrochloride solution (20 mM in distilled water)
-
Hydrogen peroxide (H₂O₂) solution (0.0005% in distilled water, prepare fresh)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 460 nm[10][11]
Procedure:
-
Sample Preparation:
-
Tissue: Homogenize tissue samples in ice-cold potassium phosphate buffer with HTAB. Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[10]
-
Cells: Lyse cells in ice-cold potassium phosphate buffer with HTAB. Centrifuge to pellet cell debris and collect the supernatant.
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of desired concentrations for IC₅₀ determination.
-
Assay Reaction:
-
Add 50 µL of your sample (or purified MPO) to each well of a 96-well plate.
-
Add 50 µL of this compound dilution (or vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 50 µL of 20 mM o-dianisidine dihydrochloride solution to each well.
-
Initiate the reaction by adding 50 µL of 0.0005% H₂O₂ solution.
-
-
Measurement: Immediately begin measuring the change in absorbance at 460 nm every 30 seconds for 5-10 minutes in a microplate reader.[10]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Plot the reaction rate against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: MPO Activity Assay in Neutrophils (Fluorescence-based)
This protocol outlines a method to measure the inhibitory effect of this compound on MPO activity in stimulated neutrophils using a fluorescence-based assay.
Materials:
-
This compound
-
Isolated human or murine neutrophils
-
MPO Peroxidation Substrate (e.g., Ampliflu Red)
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Hydrogen peroxide (H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)[12]
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation). Resuspend cells in HBSS.
-
Cell Plating: Plate neutrophils at a density of 1-2 x 10⁵ cells/well in a 96-well plate.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Neutrophil Stimulation: Stimulate the neutrophils by adding PMA (e.g., 100 nM final concentration) and incubate for 30 minutes at 37°C to induce MPO release.
-
Assay Reaction:
-
Prepare a reaction mix containing the MPO Peroxidation Substrate and H₂O₂ in HBSS according to the manufacturer's instructions.
-
Add the reaction mix to each well.
-
-
Measurement: Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis: Determine the rate of fluorescence increase. Compare the rates in this compound treated wells to the vehicle-treated control to calculate the percent inhibition.
Visualizations
MPO Signaling and Pathological Roles
Myeloperoxidase is a key enzyme in the inflammatory response, contributing to both host defense and pathological tissue damage. Its activity is linked to several downstream signaling pathways and cellular events.
References
- 1. mdpi.com [mdpi.com]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 4. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Mpo-IN-28 in Human Aortic Endothelial Cells (HAECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and monocytes.[1][2] Upon activation of these immune cells during inflammatory responses, MPO is released into the extracellular space where it catalyzes the formation of reactive oxygen species, such as hypochlorous acid (HOCl).[2] In the vasculature, MPO can bind to the surface of endothelial cells, contributing to endothelial dysfunction, a key initiating event in the pathogenesis of cardiovascular diseases like atherosclerosis.[3][4] MPO-mediated oxidative stress can lead to reduced nitric oxide (NO) bioavailability, inflammation, and damage to the endothelial glycocalyx.[3][5]
Mpo-IN-28 is a potent and specific inhibitor of myeloperoxidase, with an IC50 of 44 nM in a cell-free assay.[6] By inhibiting MPO activity, this compound presents a promising tool for studying the pathological roles of MPO in vascular biology and for the development of novel therapeutic strategies against cardiovascular diseases. These application notes provide detailed protocols for the use of this compound in primary Human Aortic Endothelial Cells (HAECs) to investigate its effects on endothelial glycocalyx integrity and key inflammatory signaling pathways.
Data Presentation
Table 1: Effect of this compound on Myeloperoxidase (MPO) Activity
| Treatment Group | MPO Activity (unit/ml) | Percent Inhibition |
| Untreated | 68.75 (± 22.54) | - |
| This compound (10 µM) | 35.92 (± 14.48) | ~52% |
Data is presented as mean (± SD). Data adapted from Lee et al., 2023.[7]
Table 2: Effect of this compound on Syndecan-1 Shedding in HAECs
| Treatment Condition | Syndecan-1 Concentration (ng/ml) |
| Control Plasma | 0.80 (± 0.07) |
| Convalescent Plasma (Non-severe) | 1.23 (± 0.28) |
| Convalescent Plasma (Non-severe) + this compound (10 µM) | 0.73 (± 0.51) |
| Convalescent Plasma (Severe) | 3.66 (± 1.73) |
| Convalescent Plasma (Severe) + this compound (10 µM) | 3.13 (± 1.82) |
Data is presented as mean (± SD). Data adapted from Lee et al., 2023.[7]
Experimental Protocols
Protocol 1: Culture of Human Aortic Endothelial Cells (HAECs)
This protocol describes the standard procedure for culturing primary HAECs.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (0.05%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Gelatin-coated or fibronectin-coated culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing of Cryopreserved HAECs:
-
Rapidly thaw the vial of frozen HAECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of complete growth medium.
-
-
Cell Seeding:
-
Seed the cells onto a gelatin-coated or fibronectin-coated T-75 culture flask at a recommended density (e.g., 2,500-5,000 cells/cm²).
-
Ensure the flask contains a sufficient volume of pre-warmed complete growth medium (e.g., 15 mL for a T-75 flask).
-
-
Cell Culture and Maintenance:
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Monitor cell growth and morphology daily. HAECs should exhibit a cobblestone morphology at confluence.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluence, aspirate the medium and wash the monolayer once with sterile PBS.
-
Add 3-5 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding an equal volume of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new coated flasks at the desired split ratio (e.g., 1:2 to 1:4).
-
Protocol 2: Treatment of HAECs with this compound
This protocol outlines the procedure for treating cultured HAECs with this compound to assess its biological effects.
Materials:
-
Confluent HAECs in culture plates (e.g., 6-well or 96-well plates)
-
This compound (stock solution in DMSO)
-
Endothelial Cell Growth Medium (serum-free or low-serum for specific assays)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Seed HAECs into appropriate culture plates and grow to confluence as described in Protocol 1.
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the this compound stock solution to the final desired concentration (e.g., 10 µM) in pre-warmed cell culture medium.[7]
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treated wells.
-
-
Cell Treatment:
-
Aspirate the culture medium from the HAEC monolayers.
-
For assays investigating the protective effects of this compound against a stimulus (e.g., inflammatory cytokine, activated neutrophils, or patient plasma), pre-incubate the cells with this compound for a specific duration (e.g., 1 hour) before adding the stimulus.
-
For direct effect studies, add the medium containing the final concentration of this compound or vehicle control to the cells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 16 hours for glycocalyx shedding studies).[7] The optimal incubation time may vary depending on the specific endpoint being measured.
-
-
Downstream Analysis:
-
Following incubation, collect the cell culture supernatant for analysis of secreted factors (e.g., Syndecan-1) or lyse the cells for analysis of intracellular proteins (e.g., phosphorylated signaling proteins).
-
Protocol 3: Measurement of Syndecan-1 Shedding by ELISA
This protocol describes the quantification of soluble Syndecan-1 in cell culture supernatants as a marker of endothelial glycocalyx damage.
Materials:
-
Human Syndecan-1 ELISA Kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
-
Assay Procedure (Example):
-
Add 100 µL of standard or sample (cell culture supernatant) to each well of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Aspirate and wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Aspirate and wash the wells.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate.
-
Aspirate and wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark until color develops.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Syndecan-1 in the samples by interpolating their absorbance values from the standard curve.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for this compound treatment of HAECs.
Caption: MPO signaling and the inhibitory action of this compound in HAECs.
References
- 1. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Myeloperoxidase in Patient-Derived Endothelial Colony-Forming Cells-Associations with Coronary Artery Disease and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P38/MAPK contributes to endothelial barrier dysfunction via MAP4 phosphorylation-dependent microtubule disassembly in inflammation-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPO (Myeloperoxidase) Reduces Endothelial Glycocalyx Thickness Dependent on Its Cationic Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Myeloperoxidase Negatively Regulates Neutrophil–Endothelial Cell Interactions by Impairing αMβ2 Integrin Function in Sterile Inflammation [frontiersin.org]
- 7. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Mpo-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mpo-IN-28 is a potent and selective inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase primarily expressed in neutrophils and monocytes.[1][2] MPO plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are essential for pathogen clearance.[3] However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases, contributing to tissue damage and disease progression.[4][5] this compound, with an IC50 of 44 nM, offers a valuable tool for investigating the therapeutic potential of MPO inhibition in various disease models.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of this compound, including its mechanism of action, formulation, and representative study setups in relevant animal models. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound is an irreversible, mechanism-based inhibitor of MPO.[6] It specifically targets and inactivates the MPO enzyme, thereby preventing the production of its highly reactive and damaging oxidant products. This inhibition helps to mitigate the downstream inflammatory cascade and tissue injury associated with excessive MPO activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by MPO and a general workflow for an in vivo study using this compound.
Caption: MPO Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo this compound Studies.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Myeloperoxidase (MPO) | [1][2] |
| IC50 | 44 nM | [1][2] |
| Inhibition Type | Irreversible, Mechanism-Based | [6] |
Recommended Formulation for In Vivo Studies
| Vehicle Component | Concentration/Ratio | Notes | Reference |
| Option 1 (Suspension) | |||
| Carboxymethylcellulose sodium (CMC-Na) | As needed to achieve ≥5mg/ml | Prepare a homogeneous suspension. | [1] |
| Option 2 (Solution) | Add solvents sequentially and ensure dissolution at each step. | [6] | |
| DMSO | 10% | For normal mice, keep DMSO concentration below 10%. | [6] |
| PEG300 | 40% | Can be adjusted based on solution clarity. | [6] |
| Tween-80 | 5% | Can be adjusted based on solution clarity. | [6] |
| Saline/PBS/ddH2O | 45% | [6] |
Experimental Protocols
Note: As there are no detailed published in vivo studies specifically for this compound, the following protocols are adapted from studies using other MPO inhibitors in relevant mouse models. Researchers should perform dose-response studies to determine the optimal dosage for this compound in their specific model.
Protocol 1: Atherosclerosis Mouse Model (Adapted from a study with PF-06282999)
Objective: To evaluate the effect of this compound on the development and composition of atherosclerotic plaques.
Animal Model:
-
Species: Mouse
-
Strain: Ldlr-/- on a C57BL/6J background
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Design:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Diet: Feed mice a Western diet (e.g., 21% fat, 0.15% cholesterol) for 14 weeks to induce atherosclerosis.[7]
-
Treatment Groups (n=8-11 per group):
-
Vehicle control (e.g., CMC-Na suspension or DMSO/PEG300/Tween-80/Saline)
-
This compound (e.g., starting dose of 15 mg/kg, administered twice daily by oral gavage)[7]
-
-
Administration: Begin treatment at the same time as the initiation of the Western diet and continue for the entire 14-week period.
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis:
-
Plasma Analysis: At the end of the study, collect blood via cardiac puncture for the analysis of plasma lipids, inflammatory cytokines, and MPO levels and activity.[7]
-
Atherosclerotic Lesion Analysis: Perfuse mice with PBS and then 4% paraformaldehyde. Excise the aorta, clean it of adipose tissue, and stain en face with Oil Red O to quantify the total lesion area.[7]
-
Histological Analysis: Embed the aortic root in OCT compound, and prepare cryosections. Stain sections with Hematoxylin and Eosin (H&E) to assess lesion area and necrotic core size, and with Masson's Trichrome to evaluate collagen content.[7]
-
MPO Activity in Tissue: Homogenize a portion of the aorta to measure MPO activity.
-
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model (Adapted from a study with KYC)
Objective: To assess the anti-inflammatory effects of this compound in a model of skin inflammation.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 8-12 weeks
-
Sex: Male or Female
-
Housing: Standard housing conditions.
Experimental Design:
-
Acclimatization: Acclimatize mice for one week.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved backs of the mice for 6 consecutive days.[8]
-
Treatment Groups (n=5-8 per group):
-
Vehicle control (e.g., PBS, administered intraperitoneally)
-
This compound (e.g., starting doses of 0.3 and 3 mg/kg, administered daily by intraperitoneal injection just prior to IMQ application)[8]
-
-
Scoring of Skin Inflammation: Evaluate the severity of skin inflammation daily based on the Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and thickness on a scale of 0 to 4.[8]
-
Endpoint Analysis (Day 7):
-
Histology: Collect skin biopsies, fix in 4% paraformaldehyde, and embed in paraffin. Stain sections with H&E to assess epidermal thickness and inflammatory cell infiltration.
-
MPO Activity: Homogenize skin tissue to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in skin homogenates or serum by ELISA or qPCR.
-
Protocol 3: Myocardial Infarction Model (Adapted from a study with PF-2999)
Objective: To investigate the cardioprotective effects of this compound following myocardial infarction.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 10-12 weeks
-
Sex: Male
Experimental Design:
-
Myocardial Infarction (MI) Induction: Anesthetize mice and perform permanent ligation of the left anterior descending (LAD) coronary artery to induce MI.
-
Treatment Groups (n=4-6 per group):
-
Vehicle control (oral gavage)
-
This compound (e.g., starting doses of 15 mg/kg and 50 mg/kg, administered by oral gavage twice daily for 48 hours post-MI)[9]
-
-
Echocardiography: Perform echocardiography at baseline (before MI) and at specified time points post-MI (e.g., day 2, day 7) to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Endpoint Analysis:
-
Infarct Size Measurement: At the end of the study, excise the hearts and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Histology: Fix hearts in 4% paraformaldehyde, embed in paraffin, and stain sections with H&E and Masson's Trichrome to assess inflammation, fibrosis, and cardiac remodeling.
-
MPO Activity: Measure MPO activity in the ischemic and non-ischemic myocardial tissue.[9]
-
Concluding Remarks
This compound is a powerful research tool for elucidating the role of myeloperoxidase in health and disease. The provided application notes and adapted protocols offer a starting point for designing in vivo studies to explore its therapeutic potential. It is crucial for investigators to optimize the experimental conditions, including the animal model, dosing regimen, and outcome measures, to suit their specific research questions. Careful consideration of these factors will ensure the generation of robust and reproducible data to advance our understanding of MPO inhibition as a therapeutic strategy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Neutrophil Extracellular Traps: A Potential Therapeutic Target in MPO-ANCA Associated Vasculitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase As a Multifaceted Target for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 7. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Myeloperoxidase PET Imaging Tracks Intracellular and Extracellular Treatment Changes in Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mpo-IN-28
Welcome to the technical support center for Mpo-IN-28. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
This compound is primarily known as a selective and irreversible inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM in a cell-free assay.[1][2] However, it is crucial to be aware of its off-target activities. This compound also functions as an adenosine A2B receptor antagonist (Ki = 2.15 µM) and a neuropeptide Y-like receptor 7 (NPYLR7) agonist.[3] These additional activities should be considered when interpreting experimental results.
Q2: What is the recommended storage and stability of this compound?
This compound is supplied as a solid and is stable for at least four years when stored at -20°C.[3] For stock solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
This compound is described as slightly soluble in DMSO.[3] One supplier specifies a solubility of 46 mg/mL in fresh DMSO, noting that moisture-absorbing DMSO can reduce solubility.[1] It is insoluble in water and ethanol. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.
Q4: At what concentration should I use this compound in my cell-based assay?
The effective concentration of this compound can vary depending on the cell type and assay conditions. A concentration of 10 µM has been used to inhibit MPO activity, which was associated with reduced endothelial glycocalyx shedding in an in vitro model using human aortic endothelial cells.[4] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: this compound appears to have no effect in my assay.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound inactivity.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Compound Integrity and Preparation | |
| Improper Storage | Ensure this compound powder is stored at -20°C and stock solutions are aliquoted and stored at -80°C to prevent degradation from freeze-thaw cycles.[5] |
| Solubility Issues | Prepare stock solutions in fresh, anhydrous DMSO. Gentle warming and sonication can aid dissolution. Visually inspect the solution for any precipitate before use. Note that moisture in DMSO can reduce solubility.[1] |
| Incorrect Concentration | The IC50 of 44 nM was determined in a cell-free assay.[1][2] Higher concentrations are likely required for cell-based assays. Perform a dose-response curve (e.g., 0.1 to 100 µM) to determine the optimal concentration for your system. |
| Assay Protocol and Conditions | |
| Inappropriate Buffer or pH | MPO activity is pH-dependent. Ensure the pH of your assay buffer is optimal for MPO activity.[6] |
| Interfering Substances | Biological samples may contain other peroxidases (e.g., from red blood cell contamination) or endogenous MPO inhibitors that can interfere with the assay.[7] Consider using an antibody-capture method to specifically measure MPO activity.[7] |
| Incorrect Assay Readout | MPO activity can be measured via its chlorination or peroxidation activity. Ensure your detection method is appropriate for the MPO activity you are measuring. Common substrates include TMB, o-dianisidine, and ADHP.[7][8] |
| Off-Target Effects and Assay Specificity | |
| Interference from Off-Target Activities | The observed cellular response (or lack thereof) may be due to this compound's effect on the adenosine A2B or NPYLR7 receptors.[3] Consider using a more specific MPO inhibitor as a control if available, or using cells that do not express these receptors. |
| Lack of Assay Specificity | Your assay may be detecting the activity of other peroxidases that are not inhibited by this compound. Validate the specificity of your assay using a positive control (recombinant MPO) and a negative control (MPO-deficient cells or tissue).[7] |
| MPO Expression and Activity | |
| Low or Absent MPO Expression | Confirm that your cell line or tissue expresses MPO at a detectable level. MPO is primarily expressed in neutrophils and, to a lesser extent, in monocytes.[9][10] |
| Inactive MPO | Ensure that the MPO in your system is active. MPO requires H2O2 as a substrate for its enzymatic activity.[11] |
Problem 2: High background or variable results in my MPO assay.
High background and variability can obscure the true effect of this compound.
Troubleshooting Steps
| Possible Cause | Suggested Solution |
| Sample Preparation | |
| Hemolysis | Red blood cells contain peroxidases that can interfere with the assay.[7] Avoid hemolysis during sample collection and preparation. |
| Tissue Homogenization | Inconsistent homogenization can lead to variable MPO release. Ensure a standardized and thorough homogenization protocol. |
| Assay Reagents and Conditions | |
| Reagent Instability | Some MPO substrates are light-sensitive or unstable. Prepare fresh reagents and protect them from light. |
| Temperature Fluctuations | Ensure all assay components are at the recommended temperature before starting the reaction.[12] |
| Assay Plate and Reader Settings | |
| Incorrect Wavelength | Use the correct excitation and emission wavelengths for your chosen fluorescent or colorimetric substrate.[12] |
| Plate Type | For colorimetric assays, use clear plates. For fluorometric assays, use black plates to minimize background.[12] |
Experimental Protocols
General Protocol for MPO Activity Assay
This protocol is a general guideline and may require optimization for your specific needs.
-
Sample Preparation:
-
Cells: Lyse cells in a buffer compatible with the MPO assay.
-
Tissue: Homogenize tissue in an appropriate assay buffer and centrifuge to pellet debris.
-
Plasma/Serum: Can often be used directly, but may require dilution.
-
-
Assay Reaction:
-
Add your sample (and controls) to the wells of a 96-well plate.
-
Add this compound or vehicle control and incubate for a predetermined time.
-
Initiate the reaction by adding the MPO substrate and H2O2.
-
-
Detection:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
The change in signal over time is proportional to MPO activity.
-
Antibody-Capture MPO Activity Assay for Increased Specificity
To minimize interference from other peroxidases, an antibody-capture assay is recommended.[7]
-
Plate Coating: Coat a 96-well plate with an anti-MPO antibody.
-
Sample Incubation: Add your samples to the coated wells and incubate to allow the antibody to capture MPO.
-
Washing: Wash the wells to remove unbound proteins and potential interfering substances.
-
MPO Activity Assay: Proceed with the general MPO activity assay protocol as described above.
MPO Signaling Pathway
Myeloperoxidase plays a key role in the inflammatory response. The following diagram illustrates the central role of MPO in generating reactive oxidants.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase as a Promising Therapeutic Target after Myocardial Infarction [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mpo-IN-28 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Mpo-IN-28 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils and monocytes.[1][2] MPO plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid (HOCl), which have microbicidal activity.[1] However, excessive MPO activity is implicated in various inflammatory diseases and tissue damage.[1] this compound works by specifically inhibiting the enzymatic activity of MPO.[2]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. Based on available data, a starting point for optimization can be inferred:
-
For endothelial cells (e.g., Human Aortic Endothelial Cells - HAECs): A concentration of 10 µM has been used effectively.
-
For fibroblasts (e.g., Normal Human Dermal Fibroblasts - NHDF): The IC50 for growth inhibition was found to be 17 µM, suggesting that concentrations around this value may start to show cytotoxic effects.[3]
-
For cell-free assays: The IC50 for MPO inhibition is 44 nM, indicating high potency against the purified enzyme.[2]
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. The stability of the compound in powder form at -20°C is reported to be at least 3 years.
Q4: What are the known off-target effects of this compound?
While this compound is a potent MPO inhibitor, it has been reported to have other activities at higher concentrations. It can act as an adenosine A2B receptor antagonist (Ki = 2.15 µM in HEK293 cells) and a neuropeptide Y-like receptor 7 (NPYLR7) agonist (at 10 µM).[4] It is important to consider these potential off-target effects, especially when using concentrations in the micromolar range. Including appropriate controls in your experiments is essential to distinguish between MPO-specific and off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | The final concentration of DMSO in the medium is too high. The solubility of this compound is exceeded. | Ensure the final DMSO concentration in your culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. Prepare a more diluted stock solution or perform serial dilutions to reach the desired final concentration. |
| High cell toxicity or unexpected cell death. | The concentration of this compound is too high for the specific cell line. The cells are sensitive to the DMSO vehicle. | Perform a dose-response curve to determine the optimal, non-toxic concentration (See Experimental Protocol 1). Run a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. |
| Inconsistent or no inhibitory effect on MPO activity. | Degradation of this compound in the stock solution or culture medium. Insufficient incubation time. Low MPO expression or activity in the chosen cell line. | Prepare fresh stock solutions and aliquots to avoid repeated freeze-thaw cycles. Optimize the incubation time with the inhibitor. Confirm MPO expression and activity in your cell line using Western blot or an MPO activity assay (See Experimental Protocol 2). |
| Observed cellular effects may be due to off-target activities. | The concentration of this compound used is high enough to engage other targets. | Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a second, structurally different MPO inhibitor as a control to confirm that the observed effects are MPO-specific. If possible, use cells with MPO knocked down or knocked out as a negative control. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 (MPO inhibition) | 44 nM | Cell-free assay | [2] |
| IC50 (Growth Inhibition) | 17 µM | Normal Human Dermal Fibroblasts (NHDF) | [3] |
| Effective Concentration | 10 µM | Human Aortic Endothelial Cells (HAEC) | |
| Ki (Adenosine A2B Receptor) | 2.15 µM | HEK293 cells | [4] |
| Agonist Activity (NPYLR7) | 10 µM | HEK293T cells | [4] |
Experimental Protocols
Experimental Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cell viability, which helps in selecting a non-toxic working concentration.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Also, include an untreated control (medium only).
-
-
Treatment:
-
Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: Workflow for determining the optimal concentration of this compound.
Experimental Protocol 2: Measuring Cellular MPO Activity
This protocol allows for the confirmation of MPO inhibition within the cells.
-
Cell Treatment:
-
Treat your cells with the desired concentration of this compound (determined from Protocol 1) and appropriate controls for the desired time.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
MPO Activity Assay:
-
Several commercial kits are available for measuring MPO activity. These assays are typically based on the MPO-catalyzed oxidation of a substrate that results in a colorimetric or fluorometric product.
-
Follow the manufacturer's instructions for the chosen kit. A general procedure involves adding the cell lysate to a reaction mixture containing the substrate and hydrogen peroxide (H₂O₂).
-
Measure the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the MPO activity, often expressed as units per milligram of protein.
-
Compare the MPO activity in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.
-
Caption: Workflow for measuring cellular MPO activity after treatment.
MPO Signaling Pathways
MPO-derived oxidants can influence several downstream signaling pathways involved in inflammation and cell survival. Inhibition of MPO by this compound is expected to modulate these pathways.
Caption: MPO-mediated signaling pathways modulated by this compound.
References
- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 2. Myeloperoxidase: a front-line defender against phagocytosed microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pivotal role for NF-κB in the macrophage inflammatory response to the myeloperoxidase oxidant hypothiocyanous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Mpo-IN-28 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the off-target effects and specificity of Mpo-IN-28, a potent myeloperoxidase (MPO) inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its potency?
A1: The primary target of this compound is Myeloperoxidase (MPO), a heme-containing peroxidase enzyme. It is a selective inhibitor with an IC50 of 44 nM in cell-free assays.[1][2][3] this compound also effectively inhibits MPO-mediated low-density lipoprotein (LDL) oxidation with an IC50 of 90 nM.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound has been identified to interact with at least two off-target molecules:
-
Adenosine A2B Receptor: It acts as an antagonist with a Ki of 2.15 µM in HEK293 cells expressing the human receptor.[4]
-
Neuropeptide Y-like Receptor 7 (NPYLR7): It functions as an agonist, inducing calcium mobilization in HEK293T cells expressing the mosquito receptor at a concentration of 10 µM.[4]
Q3: Has a comprehensive kinome scan been performed for this compound?
A3: Based on currently available public information, a comprehensive kinome scan profiling the activity of this compound against a broad panel of kinases has not been published. Therefore, its selectivity against the human kinome is not fully characterized. Researchers should exercise caution and consider performing their own kinase screening to assess potential off-target effects on specific signaling pathways of interest.
Q4: What are the potential cellular effects of this compound?
A4: The primary cellular effect of this compound is the inhibition of MPO activity, which can reduce the production of hypochlorous acid (HOCl) and other reactive oxidants. This can lead to a decrease in oxidative stress and inflammation. However, due to its off-target activities, this compound could also modulate signaling pathways associated with the adenosine A2B receptor and NPYLR7. For instance, antagonism of the adenosine A2B receptor can impact pathways regulating inflammation and vascular function. Agonism of NPYLR7 is primarily characterized in insects and its effect in mammalian systems is not well-defined.
Data Presentation: On-Target and Off-Target Activities
The following table summarizes the known inhibitory and binding activities of this compound.
| Target | Activity | Potency (Value) | Cell Line/System | Reference |
| Myeloperoxidase (MPO) | Inhibition | IC50 = 44 nM | Cell-free assay | [1][2][3] |
| MPO-mediated LDL oxidation | Inhibition | IC50 = 90 nM | Cell-free assay | [1] |
| Adenosine A2B Receptor | Antagonism | Ki = 2.15 µM | HEK293 cells (human) | [4] |
| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonism | Active at 10 µM | HEK293T cells (mosquito) | [4] |
Signaling Pathways and Experimental Workflows
To visualize the key pathways and experimental procedures associated with this compound, refer to the diagrams below.
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocols
1. MPO Inhibition Assay (Cell-Free)
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified MPO.
-
Materials:
-
Purified human MPO
-
This compound
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Add 50 µL of MPO solution to each well of a 96-well plate.
-
Add 25 µL of the diluted this compound or vehicle (DMSO) control to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a solution containing H₂O₂ and TMB.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Adenosine A2B Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the human adenosine A2B receptor.
-
Materials:
-
HEK293 cell membranes expressing the human adenosine A2B receptor.
-
Radioligand (e.g., [³H]-DPCPX).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known A2B antagonist like ZM241385).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in binding buffer.
-
In a 96-well plate, combine the HEK293 cell membranes, the radioligand at a concentration near its Kd, and either this compound, vehicle control, or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and use the Cheng-Prusoff equation to calculate the Ki value.
-
3. NPYLR7 Calcium Mobilization Assay
This protocol describes a method to assess the agonist activity of this compound at the NPYLR7 receptor by measuring changes in intracellular calcium.
-
Materials:
-
HEK293T cells transiently or stably expressing the NPYLR7 receptor.
-
This compound.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed the NPYLR7-expressing HEK293T cells in the microplates and allow them to adhere overnight.
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a serial dilution of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.
-
Disclaimer: The information provided in this technical support center is for research purposes only and is based on publicly available data as of November 2025. It is the responsibility of the user to validate all experimental findings.
References
Mpo-IN-28 Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of Mpo-IN-28. This guide includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols in a user-friendly question-and-answer format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in neutrophils.[1][2] MPO plays a crucial role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent.[3][4] By inhibiting MPO, this compound can modulate inflammatory responses and oxidative stress.
Q2: Does this compound have any known off-target activities?
Yes, in addition to its potent MPO inhibition, this compound has been identified as an antagonist of the adenosine A2B receptor (Ki = 2.15 µM) and an agonist of the neuropeptide Y-like receptor 7 (NPYLR7).[5] Researchers should consider these off-target effects when interpreting experimental results.
Q3: Is this compound expected to be cytotoxic?
The cytotoxicity of this compound is cell-type and concentration-dependent. Limited data is available, with one study reporting a cytotoxic IC50 of 17 µM in normal human dermal fibroblasts (NHDF) after 72 hours of exposure, as determined by an MTT assay.[1] This concentration is approximately 400-fold higher than its IC50 for MPO inhibition (44 nM).[2] In another study, this compound was used at 10 µM on human aortic endothelial cells (HAECs) to inhibit MPO activity, suggesting it is tolerated at this concentration in that specific cell type.[6] It is crucial for researchers to determine the cytotoxic profile of this compound in their specific cell model and experimental conditions.
Q4: What is the recommended starting concentration range for cytotoxicity testing of this compound?
A common starting point for in vitro cytotoxicity testing of a new compound is to use a wide concentration range, typically spanning several orders of magnitude. Based on the known IC50 for MPO inhibition (44 nM) and the reported cytotoxicity IC50 (17 µM), a suggested starting range for this compound could be from 10 nM to 100 µM. This range allows for the determination of a dose-response curve and the identification of a non-toxic working concentration for functional assays.
Q5: How should I dissolve and store this compound for my experiments?
This compound is a solid that is slightly soluble in DMSO.[5] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of at least 10 mM.[2] Sonication and gentle warming (e.g., to 37°C) can aid dissolution. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q6: What are the essential controls to include in a cytotoxicity assay with this compound?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same final concentration of DMSO (or other solvent) used to dissolve this compound. This control is crucial to distinguish the effect of the compound from that of the solvent.
-
Positive Control (Maximum Lysis): Cells treated with a known cytotoxic agent (e.g., Triton X-100 for LDH assays) to represent 0% viability.
-
Media Blank: Wells containing only culture medium without cells to determine the background absorbance or fluorescence.
Data Presentation
Table 1: Biochemical and In Vitro Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| MPO Inhibition IC50 | 44 nM | Cell-free assay | [2] |
| Adenosine A2B Receptor Antagonism Ki | 2.15 µM | HEK293 | [5] |
| NPYLR7 Agonism | Activity at 10 µM | HEK293T | [5] |
| Cytotoxicity IC50 (MTT Assay) | 17 µM | NHDF | [1] |
Table 2: Example Template for Recording Experimental Cytotoxicity Data
| Concentration of this compound | % Cell Viability (Mean ± SD) | Assay Method | Cell Line | Incubation Time |
| Vehicle Control (0 µM) | 100 ± 5.2 | MTT | [Specify] | 24h |
| 0.1 µM | 98 ± 4.8 | MTT | [Specify] | 24h |
| 1 µM | 95 ± 6.1 | MTT | [Specify] | 24h |
| 10 µM | 85 ± 7.3 | MTT | [Specify] | 24h |
| 50 µM | 45 ± 8.9 | MTT | [Specify] | 24h |
| 100 µM | 15 ± 3.5 | MTT | [Specify] | 24h |
Visualizations
Caption: Myeloperoxidase (MPO) signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Caption: Troubleshooting guide for unexpected this compound cytotoxicity results.
Experimental Protocols
Here are detailed methodologies for three common cytotoxicity assays suitable for assessing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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Cells of interest
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96-well tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or Solubilization Buffer (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media blank) and calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit (contains LDH substrate, cofactor, and dye)
-
Lysis Buffer (e.g., 1% Triton X-100)
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Set up additional wells for the maximum LDH release control.
-
Induce Maximum Lysis: 45 minutes before the end of the incubation period, add Lysis Buffer to the maximum release control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
Crystal Violet Staining Assay
This simple method stains the DNA of adherent cells. The amount of remaining dye is proportional to the number of viable, attached cells.
Materials:
-
Adherent cells of interest
-
96-well tissue culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader (absorbance at ~570-590 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fixation: Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the plate thoroughly with water until the water runs clear.
-
Drying: Air-dry the plate completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the dye.
-
Measurement: Read the absorbance at 570-590 nm.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Bubbles in wells | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip before reading. |
| High background signal in control wells | - Contamination (microbial)- High cell density- Reagent issue (e.g., precipitated MTT) | - Check cultures for signs of contamination.- Optimize cell seeding density to avoid overgrowth.- Ensure all reagents are properly prepared and stored. |
| Unexpected cytotoxicity in vehicle control | - DMSO concentration is too high- Poor quality DMSO | - Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%).- Use fresh, high-purity, anhydrous DMSO. |
| No dose-dependent effect observed | - Concentration range is too narrow or not appropriate- Compound precipitation at high concentrations- Off-target or complex biological effects | - Test a wider range of concentrations.- Visually inspect wells for compound precipitation. If observed, reconsider the solvent or maximum concentration.- Consider alternative assay endpoints or time points. The effect may not be linear. |
| MTT assay: Low signal or no color change | - Low cell number or viability- Incorrect incubation time- Incomplete formazan solubilization | - Ensure cells are healthy and seeded at an appropriate density.- Optimize the MTT incubation time for your cell line.- Ensure complete dissolution of formazan crystals before reading; gentle shaking can help. |
| LDH assay: High spontaneous release in untreated controls | - Cells are unhealthy or stressed- Rough handling during assay steps | - Culture cells under optimal conditions.- Handle plates gently, especially when adding reagents and transferring supernatants. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
Mpo-IN-28 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Mpo-IN-28, a potent and irreversible inhibitor of Myeloperoxidase (MPO).[1] This guide addresses common issues related to degradation and storage to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt? Upon receipt, this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.[1][2]
Q2: What is the best way to prepare and store stock solutions of this compound? The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility is significantly impacted by moisture.[2][3] Once dissolved, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for at least one year.[2][4] For shorter-term storage of up to one month, -20°C is acceptable.[2][4]
Q3: My this compound is not dissolving easily. What can I do? If you encounter solubility issues, gentle warming to 37°C or 60°C and sonication can aid dissolution.[1][3][4] Ensure you are using high-quality, anhydrous DMSO.[2] Different suppliers report varying maximum solubility in DMSO, ranging from 12.5 mg/mL to 46 mg/mL.[2][3]
Q4: How should I prepare this compound for in vivo experiments? For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[3] A common formulation involves first dissolving this compound in DMSO to create a stock solution, and then sequentially adding co-solvents.[1][3] A widely cited vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
Q5: Is this compound a reversible or irreversible inhibitor? this compound is described as a potent, irreversible, mechanism-based inhibitor of Myeloperoxidase (MPO).[1] Its inhibitory action requires the presence of hydrogen peroxide (H₂O₂), indicating it acts on an active form of the enzyme.[1]
Troubleshooting Guide
Issue: I'm observing precipitation in my DMSO stock solution after storing it at -20°C or -80°C. What is happening?
-
Possible Cause 1: Supersaturation. The initial dissolution may have been aided by heat, creating a supersaturated solution that is not stable at lower storage temperatures.
-
Solution 1: Before storing, ensure the compound is fully dissolved at room temperature without any visible precipitate. If necessary, slightly reduce the concentration of your stock solution.
-
Possible Cause 2: Water Contamination. DMSO is highly hygroscopic. If it has absorbed moisture from the air, the solubility of this compound can decrease, leading to precipitation upon freezing.[2][3]
-
Solution 2: Always use fresh, anhydrous DMSO for preparing stock solutions.[2] Store DMSO properly with the cap tightly sealed and consider using a desiccant.
-
Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to compound degradation or precipitation.
-
Solution 3: Aliquot the stock solution into smaller, single-use volumes immediately after preparation to minimize freeze-thaw cycles.[2][4]
Issue: My experimental results show inconsistent or lower-than-expected MPO inhibition.
-
Possible Cause 1: Compound Degradation. Improper storage of either the powder or the stock solution can lead to degradation of this compound, reducing its effective concentration.
-
Solution 1: Strictly adhere to the recommended storage conditions. Use aliquots for each experiment to ensure the compound's integrity. For in vivo working solutions, always prepare them freshly on the day of the experiment.[3]
-
Possible Cause 2: Inaccurate Pipetting of Viscous Solutions. High-concentration DMSO stock solutions can be viscous, leading to pipetting errors and inconsistent final concentrations in your assay.
-
Solution 2: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. Ensure the solution is fully mixed into the assay buffer.
-
Possible Cause 3: Assay Interference. Components of your sample matrix or buffer could interfere with the inhibitor or the MPO activity assay itself.
-
Solution 3: Run appropriate controls, including a vehicle control (DMSO) and a positive control with a known MPO inhibitor. If working with complex biological samples like tissue homogenates, consider methods to first capture MPO with an antibody to reduce interference.[5]
Data Presentation
Table 1: Storage and Stability of this compound
| Format | Storage Temperature | Stability Period | Source(s) |
| Powder | -20°C | ≥ 3 years | [2][6] |
| In Solvent (DMSO) | -80°C | 1-2 years | [2][3] |
| In Solvent (DMSO) | -20°C | 1 month | [2][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Special Instructions | Source(s) |
| DMSO | ≥ 12.5 mg/mL (54.05 mM) | Use fresh, anhydrous DMSO. Warming and sonication may be required. | [3] |
| DMSO | 22.73 mg/mL (98.29 mM) | Sonication is recommended. | [1][4] |
| DMSO | 46 mg/mL (198.91 mM) | Use fresh, anhydrous DMSO. | [2] |
| Water | Insoluble | [2] | |
| Ethanol | Insoluble | [2] | |
| In Vivo Formulation | ≥ 2.08 mg/mL (8.99 mM) | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Acclimatization: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 231.25 g/mol ).[2] For example, weigh 2.31 mg to prepare a 1 mL stock solution.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 2.31 mg, add 1 mL of DMSO for a final concentration of 10 mM.
-
Aid Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or gently warm the tube to 37°C until the solid is completely dissolved.[4]
-
Storage: Aliquot the stock solution into single-use, low-retention tubes. Store immediately at -80°C.[2]
Protocol 2: General Myeloperoxidase (MPO) Activity Assay
This protocol is a general guideline for measuring the chlorination activity of MPO, which is inhibited by this compound.
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 10 mM, pH 7.4) containing sodium chloride (e.g., 300 mM).
-
Taurine Solution: Prepare a stock of taurine (e.g., 15 mM) in the assay buffer.
-
MPO Enzyme: Dilute recombinant MPO to the desired final concentration (e.g., 40 nM) in the assay buffer.[1]
-
This compound Working Solutions: Prepare serial dilutions of your this compound stock solution in the assay buffer to achieve the desired final concentrations for testing. Include a vehicle control (DMSO at the same final concentration).
-
Hydrogen Peroxide (H₂O₂): Prepare a fresh solution of H₂O₂ (e.g., 100 µM final concentration) in the assay buffer.[1]
-
-
Assay Procedure (96-well plate format):
-
Add the following to each well: Assay Buffer, Taurine solution, MPO enzyme, and the this compound working solution (or vehicle).
-
Incubate the plate at 37°C for a defined period to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the reaction by adding the H₂O₂ solution to all wells.
-
Allow the reaction to proceed for a set time (e.g., 5 minutes) at 37°C.[1]
-
Stop the reaction by adding catalase (e.g., 8 units/µL).[1]
-
-
Detection:
-
The product, taurine chloramine, can be quantified using various methods. A common method involves adding a reagent like TNB, which reacts with the remaining taurine, and measuring the absorbance change.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
Caption: Myeloperoxidase (MPO) pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for handling and preparing this compound.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
unexpected results with Mpo-IN-28 treatment
Welcome to the technical support center for Mpo-IN-28. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions regarding the use of this compound.
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses specific issues you might encounter during your experiments with this compound, providing potential explanations and suggested next steps.
Question: My experimental results are inconsistent with MPO inhibition. What could be the cause?
Answer: While this compound is a potent and selective inhibitor of Myeloperoxidase (MPO), it has been documented to have off-target effects that can lead to unexpected biological responses. It is crucial to consider these alternative mechanisms when interpreting your data.
Known Off-Target Effects of this compound:
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Adenosine A2B Receptor Antagonism: this compound acts as an antagonist for the adenosine A2B receptor.[1] This can influence various cellular processes, including inflammation and vasodilation, independently of MPO inhibition.
-
Neuropeptide Y-like Receptor 7 (NPYLR7) Agonism: The compound has been shown to be an agonist for the NPYLR7 receptor.[1] This interaction can induce calcium mobilization and may be relevant in specific cellular contexts, particularly in non-mammalian systems like mosquitos, but could have unforeseen effects in mammalian cells.[1]
Troubleshooting Steps:
-
Review Your System: Is it possible that the adenosine A2B receptor or NPYLR7 are expressed in your experimental model? If so, your results may be a composite of MPO inhibition and these off-target activities.
-
Control Experiments:
-
Use a structurally different MPO inhibitor to see if the effect is reproducible.
-
If available, use specific antagonists for the A2B receptor or agonists for NPYLR7 to dissect the observed phenotype.
-
-
Literature Review: Search for literature related to adenosine A2B receptor or NPYLR7 signaling in your specific research area to understand potential downstream effects.
Question: I observed an unexpected increase in a marker of cellular damage after this compound treatment. Is this possible?
Answer: Yes, this is a possibility that has been observed in specific contexts. A study investigating the effect of this compound on endothelial glycocalyx shedding reported an unexpected finding.
Unexpected Finding:
-
Enhanced Glypican-1 Shedding: In a study on human aortic endothelial cells (HAECs), treatment with this compound surprisingly enhanced the shedding of glypican-1 in the control group.[2] This suggests that under certain baseline conditions, this compound might promote specific cellular responses that appear contrary to its intended protective effect.
Troubleshooting Steps:
-
Confirm the Finding: Replicate the experiment to ensure the result is not due to experimental artifact.
-
Dose-Response Analysis: Perform a dose-response curve to see if this effect is concentration-dependent. It's possible that off-target effects are more pronounced at higher concentrations.
-
Investigate Alternative Pathways: Consider if the off-target effects on adenosine or NPY receptors could be contributing to this specific observation in your cell type.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme.[3][4] MPO is primarily found in neutrophils and is involved in the innate immune response by catalyzing the production of hypochlorous acid (HOCl) and other reactive oxidants.[5][6] By inhibiting MPO, this compound reduces the production of these damaging oxidants, which are implicated in various inflammatory diseases.[7]
Q2: What are the key quantitative parameters for this compound?
A2: The following table summarizes the key inhibitory concentrations and molecular properties of this compound.
| Parameter | Value | Reference |
| MPO IC50 (Cell-free assay) | 44 nM | [3][4] |
| MPO-mediated LDL oxidation IC50 | 90 nM | [3] |
| Relative chlorination activity of MPO in human neutrophils IC50 | ~93.1 µM | [3] |
| Adenosine A2B Receptor Ki | 2.15 µM | [1] |
| Molecular Weight | 231.25 g/mol | [4] |
| Molecular Formula | C11H13N5O | [1][4] |
Q3: What are the recommended solvent and storage conditions for this compound?
A3: Proper handling and storage are critical for maintaining the stability and activity of this compound.
| Condition | Recommendation | Reference |
| In Vitro Solvent | DMSO (up to 46 mg/mL) | [4] |
| In Vivo Formulation (Example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| Powder Storage | -20°C for up to 3 years | [4] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [4] |
Experimental Protocols
Protocol 1: In Vitro MPO Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on MPO activity in a cell-based assay.
-
Cell Culture: Culture human aortic endothelial cells (HAECs) or another appropriate cell line to confluence.
-
Serum Starvation: Serum starve the cells for 6 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in fresh DMSO. Dilute the stock solution to the desired final concentrations (e.g., 10 µM) in your cell culture medium.
-
Treatment: Treat the cells with the this compound working solutions or vehicle control (e.g., DMSO diluted to the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the cells for a predetermined time (e.g., as described in your specific protocol).
-
MPO Activity Measurement: Collect the cell lysate or supernatant. Measure MPO activity using a commercially available MPO colorimetric activity assay kit, following the manufacturer's instructions.[2]
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides an example of how to formulate this compound for in vivo experiments.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare Vehicle: Prepare the vehicle solution by mixing the co-solvents. For the example formulation:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume of 1 mL.[3]
-
Administration: The final solution should be clear. It is recommended to prepare the working solution fresh on the day of use.[3]
Visualizations
Caption: MPO Signaling Pathway and Inhibition by this compound
Caption: Troubleshooting Workflow for Unexpected Results
References
- 1. caymanchem.com [caymanchem.com]
- 2. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 7. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MPO Activity Assays
Welcome to our dedicated support center for Myeloperoxidase (MPO) activity assays. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a guide to resolving specific issues you may encounter with your MPO activity assay.
General Assay Principles
Q1: What is the basic principle of an MPO activity assay?
Myeloperoxidase (MPO) is a heme-containing enzyme that catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing agent.[1][2] MPO can also exhibit peroxidase activity by oxidizing various substrates.[1][2] Activity assays typically measure either the chlorination or peroxidation activity.
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Chlorination Activity: This is more specific to MPO.[1][2] A common method involves the MPO-catalyzed formation of HOCl, which then reacts with a detector molecule to produce a fluorescent or colorimetric signal.[1][3]
-
Peroxidation Activity: This method uses substrates like TMB, o-dianisidine, or ADHP, which are oxidized by MPO in the presence of H₂O₂ to generate a detectable product.[4] However, this method is less specific as other peroxidases can interfere.[4][5][6]
Troubleshooting Common Problems
Below is a comprehensive guide to troubleshoot common issues you might face during your MPO activity assay.
Problem 1: No or Very Low MPO Activity Signal
If you are observing little to no signal in your samples, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Inactive Enzyme | MPO is sensitive to repeated freeze-thaw cycles.[7][8] Ensure that the enzyme (positive control or in samples) has been stored correctly at -20°C or -80°C and handled on ice.[7][9] |
| Incorrect Reagent Preparation or Storage | Ensure all assay components, especially the substrate and H₂O₂, are prepared fresh and according to the protocol.[7][8] The assay buffer should be at room temperature before use.[7][8] |
| Omission of a Key Reagent | Double-check that all necessary reagents, including the MPO substrate and hydrogen peroxide, were added to the reaction mixture.[7][8] |
| Incorrect Wavelength Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for the specific substrate used (e.g., Ex/Em = 485/525 nm for fluorescein-based assays).[7] |
| Presence of Inhibitors in the Sample | Samples may contain endogenous MPO inhibitors.[5] Consider diluting the sample or using an antibody-capture assay to isolate MPO from interfering substances.[5][10] |
| Degraded H₂O₂ | Hydrogen peroxide can degrade over time. Use a fresh, properly stored stock. |
Problem 2: High Background Signal
A high background signal can mask the true MPO activity. Here are some common reasons and how to address them.
| Potential Cause | Suggested Solution |
| Contaminated Reagents | Use high-purity water and reagents. Ensure that buffers are not contaminated. |
| Autoxidation of Substrate | Some substrates can auto-oxidize. Prepare substrate solutions fresh and protect them from light.[7][8] |
| Incorrect Plate Type | For fluorometric assays, use black plates with clear bottoms to minimize background fluorescence.[7] For colorimetric assays, clear plates are recommended.[8] |
| Interference from Other Peroxidases | Samples, particularly tissue homogenates, may contain other peroxidases like eosinophil peroxidase or peroxidases from red blood cell contamination (hemoglobin) that can react with the substrate.[4][5][6] Consider using a more specific chlorination assay or an antibody-capture method.[1][2][5] |
| Insufficient Washing Steps | In antibody-capture assays, ensure thorough washing to remove unbound substances before adding the substrate.[5] |
Problem 3: Inconsistent or Erratic Results
Variability between replicate wells or experiments can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Suggested Solution |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Inadequate Mixing | Mix reagents and samples thoroughly by gentle shaking or pipetting.[7][8] |
| Temperature Fluctuations | Ensure all incubations are carried out at the specified temperature and that the assay plate is uniformly heated.[2] Avoid placing the plate near heat sources.[11] |
| Edge Effects in Microplate | To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with buffer. |
| Sample Heterogeneity | For tissue homogenates, ensure the sample is homogenous before pipetting.[2] |
| Timing Inconsistencies | For kinetic assays, ensure that the time between adding the reaction mix and reading the plate is consistent for all wells.[2] |
Experimental Protocols & Methodologies
A detailed protocol for a generic MPO activity assay is provided below. Note that specific reagent volumes and incubation times may vary depending on the commercial kit being used.
General MPO Fluorometric Activity Assay Protocol
This protocol is based on the principle of MPO catalyzing the formation of hypochlorous acid, which then reacts with a substrate to produce a fluorescent product.
1. Reagent Preparation:
-
MPO Assay Buffer: Allow the buffer to come to room temperature before use.[7]
-
MPO Substrate: Prepare the substrate solution according to the manufacturer's instructions, often by diluting a stock solution in the assay buffer. This solution should be prepared fresh.[7]
-
Fluorometric Standard: Prepare a dilution series of the standard (e.g., fluorescein) in the assay buffer to generate a standard curve.[7]
-
Positive Control: Reconstitute and dilute the MPO positive control as per the protocol.[7]
2. Sample Preparation:
-
Tissue Homogenates: Homogenize tissue in ice-cold MPO Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[2][7]
-
Cell Lysates: Resuspend cells in ice-cold MPO Assay Buffer, homogenize, and centrifuge to pellet cell debris.[12]
-
Serum/Plasma: Serum and plasma samples can often be assayed directly or after dilution with the assay buffer.[7][8]
-
It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve.[7][8]
3. Assay Procedure:
-
Standard Curve: Add the prepared standard dilutions to a 96-well black plate. Adjust the final volume with assay buffer.
-
Samples and Positive Control: Add your prepared samples and the positive control to separate wells.
-
Reaction Initiation: Prepare a master reaction mix containing the MPO Assay Buffer, MPO substrate, and H₂O₂. Add this mix to all sample and positive control wells to start the reaction.
-
Incubation: Incubate the plate at room temperature, protected from light.[7]
-
Measurement: Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 485/525 nm) in a microplate reader. For kinetic assays, take readings every 5 minutes.[7]
4. Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve of fluorescence intensity versus the amount of standard.
-
Calculate the MPO activity in the samples based on the standard curve. The activity is often expressed as milliunits per mL (mU/mL), where one unit is the amount of enzyme that catalyzes the formation of a specific amount of product per minute.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for a typical MPO activity assay and a logical troubleshooting flow.
Caption: A typical experimental workflow for an MPO activity assay.
Caption: A logical flow for troubleshooting common MPO assay issues.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. nwlifescience.com [nwlifescience.com]
- 3. abcam.com [abcam.com]
- 4. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in myeloperoxidase quantification: the inadequacies of current colorimetric approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
Mpo-IN-28 interference with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mpo-IN-28. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
Q1: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 46 mg/mL (198.91 mM), but it is insoluble in water and ethanol.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Experimental Design and Controls
Q2: What are the known off-target effects of this compound?
Yes, this compound has been shown to have off-target activities. It acts as an antagonist of the adenosine A2B receptor (Ki = 2.15 µM) and as an agonist of the neuropeptide Y-like receptor 7 (NPYLR7), inducing calcium mobilization at a concentration of 10 µM.[2] These off-target effects should be considered when designing experiments and interpreting results. For example, if your experimental system expresses these receptors, it is advisable to include controls to assess the potential contribution of these off-target activities.
Q3: What are appropriate controls to use in my experiments with this compound?
To ensure the specificity of the observed effects, several controls are recommended:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound.
-
Inactive Compound Control: If available, use a structurally similar but inactive analog of this compound to control for non-specific effects of the chemical scaffold.
-
Positive Control for MPO Inhibition: Use a well-characterized MPO inhibitor as a positive control to validate your assay system.
-
Controls for Off-Target Effects: If your system expresses adenosine A2B or NPYL7 receptors, consider using specific antagonists for these receptors to dissect the on-target versus off-target effects of this compound.
Assay-Specific Troubleshooting
Q4: I am seeing unexpected results in my protein quantification assay after treating my samples with this compound. Could the inhibitor be interfering with the assay?
While direct interference of this compound with protein assays has not been explicitly reported, its chemical structure contains a guanidine group. Guanidine hydrochloride is a known protein denaturant and can interfere with protein assays.[3][4][5]
-
BCA Assay: Assays based on the reduction of copper ions, such as the bicinchoninic acid (BCA) assay, are susceptible to interference from substances that can reduce Cu2+ to Cu+. Guanidine-containing compounds can interfere with this assay.
-
Bradford Assay: The Bradford assay, which relies on the binding of Coomassie dye to proteins, can be affected by detergents and basic conditions. The guanidine group in this compound could potentially alter the local pH or interact with the dye, leading to inaccurate readings.
Troubleshooting Steps:
-
Assay a Blank with this compound: To test for interference, run a blank sample containing only your assay buffer and this compound at the same concentration used in your experiment.
-
Protein Precipitation: To remove potential interfering substances, you can precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone precipitation. After precipitation, the protein pellet can be washed and then resuspended in a buffer compatible with your protein assay.[3]
-
Use a Compatible Assay: Consider using a protein assay that is less prone to interference from guanidine-containing compounds, such as a fluorescent-based assay.
Q5: My cell viability results (e.g., MTT, LDH assay) are inconsistent when using this compound. What could be the cause?
Direct interference of this compound with common cell viability assays has not been documented. However, various factors can lead to inconsistent results:
-
MTT Assay: The MTT assay relies on the reduction of a tetrazolium salt by cellular reductases. Compounds that affect cellular metabolism or have intrinsic reducing properties can interfere with this assay.
-
LDH Assay: The lactate dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells. Compounds that inhibit or activate LDH, or that interfere with the detection method (e.g., absorbance or fluorescence), can lead to erroneous results.
-
Off-Target Effects: The off-target activities of this compound on adenosine A2B and NPYL7 receptors could influence cell viability and proliferation in certain cell types, independent of its MPO inhibitory activity.
Troubleshooting Steps:
-
Cell-Free Assay Control: To check for direct chemical interference, perform the assay in a cell-free system by adding this compound to the assay reagents and measuring the signal.
-
Alternative Viability Assays: Use a different viability assay that relies on a distinct mechanism, such as a trypan blue exclusion assay or a real-time cell imaging system, to confirm your results.
-
Evaluate Off-Target Contributions: If your cells express the off-target receptors, use specific antagonists to determine if the observed effects on viability are due to MPO inhibition or off-target signaling.
Q6: I am using a fluorescence or luminescence-based assay and suspect interference from this compound. How can I verify this?
This compound has a maximum absorbance at 250 nm.[2] While this is in the UV range, some compounds can exhibit autofluorescence or quenching effects in other spectral regions.
Troubleshooting Steps:
-
Measure the Absorbance/Fluorescence Spectrum of this compound: Scan the absorbance and fluorescence emission spectra of this compound under your experimental buffer conditions to identify any overlap with the excitation and emission wavelengths of your assay.
-
Assay Control with this compound: Run a control with just the assay buffer, your fluorescent/luminescent probe, and this compound to see if it directly affects the signal.
-
Use a Different Fluorophore/Luciferase: If interference is confirmed, consider using a probe with a different spectral profile that does not overlap with that of this compound.
Data Summary Tables
Table 1: this compound Solubility and Stability
| Property | Value | Reference |
| Solubility | ||
| DMSO | 46 mg/mL (198.91 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Stability (Powder) | ||
| -20°C | 3 years | [1] |
| Stability (Stock Solution in DMSO) | ||
| -80°C | 1 year | [1] |
| -20°C | 1 month | [1] |
Table 2: this compound Target and Off-Target Activities
| Target | Activity | Potency/Concentration | Reference |
| Myeloperoxidase (MPO) | Inhibitor | IC50 = 44 nM | [1][6][7][8] |
| Adenosine A2B Receptor | Antagonist | Ki = 2.15 µM | [2] |
| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonist | 10 µM (induces Ca2+ mobilization) | [2] |
Experimental Protocols & Methodologies
Protocol 1: General MPO Activity Assay (Colorimetric)
This protocol is a general guideline for measuring MPO activity and can be adapted for screening inhibitors like this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4, containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Substrate Solution: Prepare a solution of 3,3',5,5'-tetramethylbenzidine (TMB) in DMSO.
-
H2O2 Solution: Prepare a fresh solution of hydrogen peroxide in deionized water.
-
-
Assay Procedure:
-
Add 50 µL of sample (e.g., cell lysate, purified MPO) to a 96-well plate.
-
Add 25 µL of this compound (or vehicle control) at various concentrations.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of a reaction mixture containing the TMB substrate and H2O2 in the assay buffer.
-
Incubate for 5-10 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2 M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no MPO) from all readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized experimental workflow for evaluating the inhibitory effect of this compound.
Caption: Overview of the known off-target signaling pathways of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
how to confirm Mpo-IN-28 activity in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular activity of Mpo-IN-28, a selective myeloperoxidase (MPO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a cellular context?
This compound is a selective inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1][2] MPO plays a crucial role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[3][4] However, excessive MPO activity can contribute to tissue damage in various inflammatory diseases.[5][6] this compound exerts its inhibitory effect by binding to the MPO enzyme, thereby reducing its catalytic activity.[3]
It is important for researchers to be aware of potential off-target effects. This compound has also been identified as an antagonist of the adenosine A₂B receptor and an agonist of the neuropeptide Y-like receptor 7 (NPYLR7).[7]
Q2: What is the expected inhibitory concentration (IC₅₀) of this compound?
The IC₅₀ of this compound can vary significantly depending on the experimental system.
| Assay Type | IC₅₀ Value | Reference |
| Cell-free MPO assay | 44 nM | [1][2] |
| Inhibition of MPO-mediated LDL oxidation | 90 nM | [2] |
| MPO chlorination activity in human neutrophils | ~93.1 µM | [2] |
This difference highlights the importance of validating the inhibitor's activity directly in the cellular system being used.
Q3: How can I confirm that this compound is active in my cell-based experiments?
To confirm the activity of this compound in cells, you should directly measure the inhibition of MPO activity. This can be achieved by performing either a peroxidation or a chlorination activity assay on cell lysates or supernatants from cells treated with this compound. A significant reduction in MPO activity in treated samples compared to untreated controls would confirm the inhibitor's efficacy.
Troubleshooting Guide
Issue 1: No significant inhibition of MPO activity is observed after this compound treatment.
-
Possible Cause 1: Incorrect Inhibitor Concentration.
-
Solution: The cellular IC₅₀ of this compound is substantially higher than its cell-free IC₅₀.[2] Ensure you are using a concentration range appropriate for your cell type. A common starting concentration for cellular assays is 10 µM.[8][9] Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: MPO is not the primary enzyme responsible for the measured activity.
-
Possible Cause 3: Inhibitor Instability or Degradation.
Issue 2: High background or variable readings in the MPO activity assay.
-
Possible Cause 1: Interference from other cellular components.
-
Solution: Hemoglobin and myoglobin from red blood cell contamination can interfere with spectrophotometric MPO assays.[13] Ensure thorough perfusion of tissues to remove blood and consider purification steps like gel filtration for tissue extracts.[13] For cell-based assays, ensure proper washing of cell pellets.
-
-
Possible Cause 2: Assay buffer conditions are not optimal.
-
Possible Cause 3: Substrate instability.
Experimental Protocols
Protocol 1: Measurement of MPO Chlorination Activity in Neutrophils
This protocol is adapted from commercially available MPO activity assay kits and published literature.[15][17]
Materials:
-
Isolated primary neutrophils or neutrophil-like cell line (e.g., HL-60)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation (optional)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Hydrogen Peroxide (H₂O₂)
-
Taurine
-
5-Thio-2-nitrobenzoic acid (TNB) or another suitable chromogen for detecting taurine chloramine
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed neutrophils in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes).
-
If measuring released MPO activity, stimulate the cells with an appropriate agonist like PMA to induce degranulation.
-
-
Sample Preparation:
-
Assay Reaction:
-
In a new 96-well plate, add the cell lysate or supernatant.
-
Add the reaction mixture containing H₂O₂, chloride ions (from the buffer), and taurine.
-
Incubate to allow the formation of taurine chloramine by active MPO.
-
-
Detection:
-
Add a chromogen solution (e.g., TNB). The taurine chloramine will react with the chromogen, causing a decrease in absorbance.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for TNB) using a microplate reader.
-
-
Data Analysis:
-
Calculate the MPO activity based on the change in absorbance, referencing a standard curve if necessary.
-
Plot the MPO activity against the concentration of this compound to determine the IC₅₀.
-
Protocol 2: Measurement of MPO Peroxidation Activity using TMB
This protocol is a general method for assessing peroxidase activity.[10]
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound
-
Assay Buffer (e.g., 150 mM sodium phosphate buffer, pH 5.4)
-
3,3',5,5'-Tetramethylbenzidine (TMB) solution
-
Hydrogen Peroxide (H₂O₂)
-
2 M Sulfuric Acid (H₂SO₄) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample and Inhibitor Incubation:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate.
-
Add the TMB solution and H₂O₂.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes). The reaction will produce a blue color.
-
-
Stopping the Reaction:
-
Add 2 M H₂SO₄ to each well to stop the reaction. The color will change from blue to yellow.
-
-
Detection:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Higher absorbance indicates higher MPO peroxidation activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀.
-
Visualizations
Caption: Experimental workflow for confirming this compound activity in cells.
Caption: Simplified pathway of MPO-catalyzed HOCl production and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Identification and diagnostic significance of MPO, PRTN3, and CTNND1 as biomarkers in acute hematogenous osteomyelitis in children: a comprehensive analysis using machine learning algorithms [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Myeloperoxidase Chlorination Activity Assay [cellbiolabs.com]
- 18. nwlifescience.com [nwlifescience.com]
Mpo-IN-28 Formulation for Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of Mpo-IN-28 for animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound, also known as MPO Inhibitor 28, is a selective and irreversible inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM.[1] Its formal chemical name is N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine.[2] While it is a potent MPO inhibitor, it is also reported to act as an adenosine A2B receptor antagonist and a neuropeptide Y-like receptor 7 (NPYLR7) agonist.[2]
Quantitative Data Summary:
| Property | Value | Source |
| Synonyms | MPO Inhibitor 28, Myeloperoxidase Inhibitor 28 | [2] |
| Molecular Formula | C11H13N5O | [2] |
| Molecular Weight | ~231.3 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | A solid | [2] |
| Storage (Solid) | -20°C (stable for ≥ 4 years) | [1][2] |
| Storage (Stock Solution) | -80°C (up to 2 years), -20°C (up to 1 year) | [3][1] |
2. What is the solubility of this compound?
This compound is characterized by poor solubility in aqueous solutions. It is slightly soluble in DMSO and insoluble in water and ethanol.[1][2] For consistent results, it is recommended to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[1]
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | Slightly soluble; 22.73 mg/mL (98.29 mM) to 46 mg/mL (198.91 mM) | [1][4] Sonication or warming to 37°C may aid dissolution.[4] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
3. What is the recommended vehicle for in vivo administration of this compound?
Due to its poor aqueous solubility, a co-solvent system is typically required for in vivo administration. A commonly recommended vehicle for many poorly soluble compounds, including this compound, is a mixture of DMSO, PEG300, Tween-80, and a buffered saline solution.
Recommended In Vivo Formulation:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline or PBS | 45% |
Source:[4]
For oral administration, a homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). A concentration of ≥5 mg/mL in CMC-Na solution has been suggested.[1]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during formulation preparation.
-
Cause: This is a common issue due to the compound's low solubility. The order of solvent addition and thorough mixing at each step are critical.
-
Solution:
-
First, dissolve this compound completely in DMSO.
-
Add PEG300 and ensure the mixture is homogeneous.
-
Next, add Tween-80 and mix thoroughly.
-
Finally, slowly add the saline or PBS to the mixture while vortexing or stirring continuously.
-
Gentle warming (to 37°C) and sonication can be employed to aid dissolution, but care should be taken to avoid degradation.[4]
-
Issue 2: Observed toxicity or adverse effects in animal models.
-
Cause: The vehicle, particularly DMSO, can cause toxicity at higher concentrations. The inherent off-target activities of this compound could also contribute.
-
Solution:
-
Vehicle Toxicity: Minimize the concentration of DMSO in the final formulation. For sensitive animals like nude mice, the DMSO concentration should be kept below 2%.[4]
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the maximum tolerated dose (MTD) and the minimum effective dose.
-
Monitor for Toxicity: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior. Consider monitoring liver and kidney function if high doses or chronic administration are planned.[5]
-
Issue 3: Inconsistent or lack of efficacy in vivo.
-
Cause: This could be due to poor bioavailability, rapid metabolism, or improper formulation leading to precipitation of the compound upon administration.
-
Solution:
-
Fresh Formulations: Always prepare the formulation fresh on the day of the experiment.[3] Stock solutions in DMSO should be stored properly to avoid degradation.
-
Route of Administration: The choice of administration route can significantly impact bioavailability. While oral gavage is common, other routes may need to be explored depending on the experimental model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct PK/PD studies to understand the drug's absorption, distribution, metabolism, and excretion in your animal model. This can help in optimizing the dosing regimen.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol provides a general method for preparing a 1 mg/mL solution of this compound.
-
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound. For a 1 mL final volume at 1 mg/mL, weigh 1 mg of this compound.
-
Add 100 µL of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Add 400 µL of PEG300 to the solution and vortex thoroughly to ensure a homogeneous mixture.
-
Add 50 µL of Tween-80 and vortex again.
-
Slowly add 450 µL of sterile PBS to the tube while continuously vortexing.
-
Visually inspect the final solution for any precipitation. If the solution is clear, it is ready for administration.
-
Visualizations
Signaling Pathway
Caption: MPO signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound formulation and administration.
References
Technical Support Center: Mpo-IN-28 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing the myeloperoxidase (MPO) inhibitor, Mpo-IN-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils.[1][2] It acts as an irreversible, mechanism-based inhibitor.[3] This means that in the presence of hydrogen peroxide (H₂O₂), a substrate for MPO, this compound is converted into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C, where it is stable for at least three years.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for up to one year.[2][4] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce the solubility of the compound.[1]
Q3: What are the known off-target effects of this compound?
While this compound is a potent MPO inhibitor, it has been reported to exhibit off-target activities. It can act as an adenosine A₂B receptor antagonist with a Ki of 2.15 µM.[5] Additionally, at a concentration of 10 µM, it can function as an agonist for the neuropeptide Y-like receptor 7 (NPYLR7).[5] Researchers should consider these off-target effects when designing experiments and interpreting results, especially at higher concentrations of the inhibitor.
Troubleshooting Guides
Issue 1: High Variability in IC₅₀ Values
Symptoms:
-
Inconsistent IC₅₀ values for this compound between experimental repeats.
-
Significant deviation from the reported IC₅₀ values in the literature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | This compound is practically insoluble in water and ethanol, with limited solubility in DMSO.[1][5] Ensure the compound is fully dissolved in fresh, anhydrous DMSO before further dilution into aqueous assay buffers.[1] If precipitation is observed upon dilution, consider using a co-solvent system for in vivo studies, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, and prepare it fresh on the day of use.[2][3] Sonication can aid in dissolution.[3][4] |
| Assay Conditions | The IC₅₀ value is highly dependent on assay conditions. Factors such as enzyme concentration, substrate (H₂O₂) concentration, pH, and incubation time can all influence the apparent potency of an irreversible inhibitor. Standardize these parameters across all experiments and report them with your results. |
| Inhibitor Instability | While stock solutions are stable when stored correctly, this compound in working solutions at low concentrations may be less stable. Prepare fresh working dilutions for each experiment from a frozen stock. |
| Assay Type | IC₅₀ values can differ significantly between cell-free and cell-based assays.[2] In cell-based assays, factors like cell permeability, efflux pumps, and off-target effects can alter the effective intracellular concentration of the inhibitor. |
Issue 2: Incomplete or No Inhibition of MPO Activity
Symptoms:
-
This compound fails to inhibit MPO activity, even at high concentrations.
-
The dose-response curve is flat or does not reach 100% inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Absence of H₂O₂ | As a mechanism-based inhibitor, this compound requires the presence of H₂O₂ for its activation and subsequent irreversible inhibition of MPO.[3] Ensure that H₂O₂ is included in the pre-incubation step with the enzyme and inhibitor. |
| Incorrect Incubation Time | Irreversible inhibition is time-dependent. A short incubation time may not be sufficient for the inhibitor to inactivate the enzyme completely. Optimize the pre-incubation time of this compound with MPO and H₂O₂ before adding the assay substrate. |
| Degraded Compound | Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation. Use a fresh aliquot of this compound stock solution. |
| Interfering Substances in Sample | Biological samples may contain substances that interfere with the assay, such as other peroxidases or antioxidants.[6] To mitigate this, consider using an antibody-capture method to isolate MPO before assessing its activity.[6] |
Issue 3: Artifacts and Confounding Results in Cell-Based Assays
Symptoms:
-
Unexpected cellular responses that are inconsistent with MPO inhibition.
-
High cellular toxicity at concentrations required for MPO inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, the off-target activities of this compound on the adenosine A₂B receptor and NPYLR7 could be responsible for the observed effects.[5] If possible, use a lower concentration of this compound or validate findings with a structurally different MPO inhibitor. |
| Cellular Toxicity | This compound has been shown to inhibit the growth of normal human dermal fibroblasts with an IC₅₀ of 17 µM, which is significantly higher than its IC₅₀ for MPO.[3] However, it is crucial to determine the cytotoxic concentration of this compound in your specific cell line using an appropriate viability assay (e.g., MTT or LDH). Always work with non-toxic concentrations of the inhibitor. |
| Variability in Cell Culture | Inconsistent cell seeding density, passage number, and cell health can all contribute to experimental variability.[7][8] Standardize your cell culture and assay setup procedures to minimize these variations. |
Data Presentation
Table 1: Reported IC₅₀ Values for this compound
| Assay Type | Target | IC₅₀ Value | Reference |
| Cell-free assay | MPO | 44 nM | [1][3][4] |
| MPO-mediated LDL oxidation | MPO | 90 nM | [2] |
| Chlorination activity in human neutrophils | MPO | ~93.1 µM | [2] |
| Cell growth inhibition | Normal human dermal fibroblasts | 17 µM | [3] |
Experimental Protocols
Protocol: MPO Chlorination Activity Assay (Cell-Free)
This protocol is adapted from methodologies described for MPO activity assays.[3]
Materials:
-
Recombinant human MPO
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Taurine
-
Thionitrobenzoic acid (TNB)
-
Catalase
-
Phosphate buffer (10 mM, pH 7.4, with 300 mM NaCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO.
-
Prepare serial dilutions of this compound in phosphate buffer to achieve the desired final concentrations.
-
Prepare solutions of recombinant MPO, taurine, H₂O₂, catalase, and TNB in phosphate buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to a final volume of 190 µL:
-
Phosphate buffer
-
15 mM taurine (final concentration)
-
Recombinant MPO (e.g., 40 nM final concentration)
-
Varying concentrations of this compound
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of H₂O₂ (to a final concentration of 100 µM) to each well to start the reaction.
-
-
Stop Reaction:
-
After 5 minutes, stop the reaction by adding 10 µL of catalase.
-
-
Detection:
-
To determine the amount of taurine chloramine produced, add 50 µL of a 1.35 mM solution of TNB.
-
Adjust the final volume to 300 µL with water.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC₅₀ of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
Mpo-IN-28: A Comparative Guide to a Potent Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of inflammatory and cardiovascular diseases. This enzyme, primarily found in neutrophils, catalyzes the formation of potent reactive oxidants, contributing to tissue damage in various pathological conditions.[1][2][3][4][5] The development of specific MPO inhibitors is a key area of research for mitigating this damage. This guide provides a detailed comparison of Mpo-IN-28 with other notable MPO inhibitors, supported by experimental data and protocols.
Performance Comparison of MPO Inhibitors
This compound stands out as a highly potent, irreversible inhibitor of myeloperoxidase.[6][7] Its performance, alongside other key inhibitors, is summarized below, providing a quantitative basis for comparison.
| Inhibitor | IC50 / EC50 | Mechanism of Action | Selectivity | Key In Vivo Efficacy |
| This compound | 44 nM (IC50) | Irreversible, Mechanism-based | Not extensively reported in collated sources | Reduced syndecan-1 shedding in an in vitro model of COVID-19-induced endothelial damage. |
| AZD4831 (Mitiperstat) | 1.5 nM (IC50) | Irreversible | >450-fold for MPO over Thyroid Peroxidase (TPO) | Showed target engagement in Phase IIa trials for heart failure with preserved ejection fraction (HFpEF).[8][9] |
| Verdiperstat (AZD3241) | 630 nM (IC50) | Irreversible, Brain-penetrant | Selective | Progressed to Phase 3 clinical trials for Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[10][11][12][13] |
| PF-1355 | 1.47 µM (EC50) | Mechanism-based | Selective over TPO | Suppressed albuminuria and chronic renal dysfunction in a mouse model of anti-glomerular basement membrane disease.[14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of MPO inhibitors.
MPO Activity Assay (Taurine Chloramine Assay)
This assay measures the chlorination activity of MPO, a primary function of the enzyme.
Principle: MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). The HOCl is then trapped by taurine to form the stable product, taurine chloramine. The amount of taurine chloramine is quantified by its reaction with 5-thio-2-nitrobenzoic acid (TNB), which leads to a decrease in absorbance at 412 nm.[17][18][19]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4, containing 100 mM NaCl and 10 mM taurine.
-
Hydrogen Peroxide (H₂O₂): Prepare a fresh 1 mM solution in assay buffer.
-
TNB Reagent: Prepare a 500 µM solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in assay buffer. Immediately before use, reduce DTNB to TNB by adding a molar excess of a reducing agent like TCEP, and neutralize to pH 7.4.
-
MPO Enzyme: Prepare a working solution of purified human MPO in assay buffer.
-
Inhibitor Stock Solutions: Dissolve inhibitors in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the MPO inhibitor at various concentrations (or vehicle control).
-
Add 20 µL of the MPO enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of 1 mM H₂O₂.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 10 µL of catalase (to remove excess H₂O₂).
-
Add 100 µL of the TNB reagent to each well.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based MPO Inhibition Assay
This assay evaluates the ability of an inhibitor to penetrate cells and inhibit intracellular MPO activity.
Principle: Neutrophil-like cells (e.g., differentiated HL-60 cells or primary human neutrophils) are stimulated to release MPO. The activity of the released MPO is then measured using a suitable substrate.
Protocol:
-
Cell Culture and Differentiation:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and differentiate them into a neutrophil-like phenotype by treatment with DMSO or all-trans-retinoic acid (ATRA) for 5-7 days.
-
-
Inhibitor Treatment and Cell Stimulation:
-
Pre-incubate the differentiated HL-60 cells with various concentrations of the MPO inhibitor (or vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with a phorbol ester such as phorbol 12-myristate 13-acetate (PMA) to induce degranulation and MPO release.
-
-
MPO Activity Measurement:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant containing the released MPO.
-
Measure the MPO activity in the supernatant using the Taurine Chloramine Assay described above or another suitable MPO activity assay.
-
-
Data Analysis:
-
Calculate the percent inhibition of MPO release/activity for each inhibitor concentration.
-
Determine the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in MPO activity in a cellular context.
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial to assess whether the observed inhibition is due to specific enzyme inhibition or general cellular toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20][21][22][23]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., a relevant cell line like human umbilical vein endothelial cells - HUVECs, or the cells used in the cell-based MPO assay) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the MPO inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the inhibitor compared to the vehicle-treated control cells.
-
Determine the CC50 (cytotoxic concentration 50%) value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
MPO Signaling and Pathophysiological Roles
MPO is implicated in a variety of signaling pathways that contribute to inflammation and cardiovascular disease. Understanding these pathways is essential for the rational design and application of MPO inhibitors.
Caption: Myeloperoxidase (MPO) signaling cascade in inflammatory and cardiovascular disease.
Experimental Workflow for MPO Inhibitor Evaluation
The systematic evaluation of a potential MPO inhibitor involves a series of in vitro and cell-based assays before proceeding to in vivo studies.
Caption: A typical experimental workflow for the evaluation of novel MPO inhibitors.
This guide provides a foundational comparison of this compound with other MPO inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor the provided protocols to their specific experimental needs. The continued investigation into potent and selective MPO inhibitors like this compound holds significant promise for the development of novel therapies for a range of debilitating diseases.
References
- 1. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Potent Reversible and Irreversible Myeloperoxidase Inhibitors Using Virtual Screening Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Biohaven's Verdiperstat Receives Orphan Drug Designation From FDA For Multiple System Atrophy [prnewswire.com]
- 12. Biohaven's Verdiperstat, An Oral Myeloperoxidase Inhibitor, Selected For Platform Trial Collaboration At Massachusetts General Hospital's Healey & AMG Center For Amyotrophic Lateral Sclerosis (ALS) - BioSpace [biospace.com]
- 13. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PF-1355 (PF-06281355) | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 16. invivochem.net [invivochem.net]
- 17. nwlifescience.com [nwlifescience.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Chlorination of Taurine by Human Neutrophils: EVIDENCE FOR HYPOCHLOROUS ACID GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. cellbiolabs.com [cellbiolabs.com]
Mpo-IN-28 versus AZD5904: A Comparative Guide for Researchers
An objective analysis of two prominent myeloperoxidase inhibitors, Mpo-IN-28 and AZD5904, providing a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies.
Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a variety of inflammatory and cardiovascular diseases. This heme-containing enzyme, primarily found in neutrophils, catalyzes the formation of reactive oxygen species, contributing to tissue damage in pathological conditions.[1][2] The development of potent and specific MPO inhibitors is a key focus for researchers in drug discovery. This guide provides a detailed comparison of two such inhibitors, this compound and AZD5904, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | AZD5904 |
| Mechanism of Action | Guanidine-based irreversible inhibitor of MPO[3] | Thioxanthine-based irreversible inhibitor of MPO[4][5] |
| IC50 (Cell-free assay) | 44 nM[6][7] | 140 nM[4] |
| Inhibition of MPO-mediated LDL Oxidation | IC50 of 90 nM[7] | Data not available |
| Inhibition of MPO activity in human neutrophils | IC50 of ~93.1 μM (chlorination activity)[7] | >90% inhibition of HOCl production at 1µM[4] |
| Inhibition of MPO activity in COVID-19 plasma | ~51% decrease at 10 µM[8] | ~59% decrease at 10 µM[8] |
In-Depth Efficacy Analysis
This compound and AZD5904 are both potent, irreversible inhibitors of myeloperoxidase, yet they exhibit distinct profiles in various assays.
Potency: In cell-free assays, this compound demonstrates a higher potency with an IC50 of 44 nM, compared to AZD5904's IC50 of 140 nM.[4][6][7] This suggests that, in a purified enzyme system, this compound is a more potent inhibitor on a molar basis.
Cellular Activity: When evaluated in a cellular context, the picture becomes more nuanced. In PMA-stimulated human neutrophils, 1 µM of AZD5904 inhibited hypochlorous acid (HOCl) production by over 90%.[4] For this compound, the IC50 for inhibiting the chlorination activity of MPO in human neutrophils is significantly higher, at approximately 93.1 μM.[7] This difference may be attributed to factors such as cell permeability and off-target effects within a complex cellular environment.
A study comparing the two inhibitors in plasma from COVID-19 patients found that at a concentration of 10 µM, both compounds effectively suppressed MPO activity, with this compound causing a ~51% decrease and AZD5904 a ~59% decrease.[8] This suggests comparable efficacy in a biologically relevant fluid.
Selectivity: AZD5904 has been shown to have a 10-19 fold greater selectivity for MPO over lactoperoxidase and thyroid peroxidase, and over 70-fold selectivity against a broader panel of enzymes, ion channels, and receptors.[4] Detailed selectivity data for this compound against other peroxidases and a wider range of targets is not as readily available in the public domain.
Mechanism of Action and Signaling Pathway
Both this compound and AZD5904 are classified as irreversible inhibitors, forming a covalent bond with the MPO enzyme.[3][4] This mode of action leads to a sustained inhibition of enzyme activity.
Myeloperoxidase plays a key role in the innate immune response by catalyzing the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent antimicrobial agent.[1] However, excessive HOCl production can lead to oxidative damage to host tissues, contributing to the pathology of various diseases. MPO inhibitors block this catalytic activity, thereby reducing the production of damaging oxidants.
Experimental Protocols
Determination of IC50 (Cell-free MPO activity assay):
A common method to determine the half-maximal inhibitory concentration (IC50) involves a colorimetric assay.
-
Reagents: Purified human MPO, hydrogen peroxide (H₂O₂), a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB), and the inhibitor (this compound or AZD5904) at various concentrations.
-
Procedure:
-
MPO is pre-incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., phosphate-buffered saline).
-
The enzymatic reaction is initiated by adding H₂O₂ and the chromogenic substrate.
-
The change in absorbance is measured over time using a spectrophotometer.
-
The rate of reaction is calculated for each inhibitor concentration.
-
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Neutrophil MPO Activity Assay (Cell-based):
This assay measures the ability of an inhibitor to penetrate cells and inhibit intracellular MPO.
-
Cell Preparation: Human neutrophils are isolated from whole blood.
-
Procedure:
-
Neutrophils are pre-incubated with different concentrations of the inhibitor.
-
The cells are then stimulated with an agent like phorbol 12-myristate 13-acetate (PMA) to induce the release of MPO and production of H₂O₂.
-
The production of HOCl is measured using a fluorescent probe or by quantifying the chlorination of a substrate.
-
-
Data Analysis: Similar to the cell-free assay, a dose-response curve is generated to calculate the IC50.
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 4. AZD5904 [openinnovation.astrazeneca.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to MPO Inhibitors Mpo-IN-28 and PF-1355
For researchers, scientists, and drug development professionals, this guide provides a detailed in vivo comparison of two prominent myeloperoxidase (MPO) inhibitors: Mpo-IN-28 and PF-1355. This document synthesizes available experimental data to objectively evaluate their performance and provides insights into their therapeutic potential.
Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that, while crucial for pathogen defense, can also contribute to tissue damage in a variety of inflammatory diseases.[1] Consequently, the development of MPO inhibitors is a significant area of interest for therapeutic intervention in cardiovascular, autoimmune, and neurodegenerative disorders.[2] This guide focuses on a comparative analysis of this compound and PF-1355, two small molecule inhibitors of MPO.
At a Glance: Key In Vivo Performance Metrics
A significant disparity exists in the publicly available in vivo data for this compound and PF-1355. While PF-1355 has been characterized in multiple animal models, in vivo studies for this compound are not readily found in the scientific literature. The following tables summarize the available data.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Myeloperoxidase (MPO) | Cell-free assay | 44 nM | [3] |
| MPO-mediated LDL oxidation | 90 nM | [4] | ||
| MPO chlorination activity (human neutrophils) | ~93.1 µM | [4] | ||
| PF-1355 | Taurine chlorination (human neutrophils) | 1.47 µM | [5] | |
| Residual MPO activity (LPS-treated human blood) | 2.03 µM | [5] | ||
| NET formation (human neutrophils) | 0.97 µM | [6] |
Table 2: In Vivo Efficacy of PF-1355 in Mouse Models
| Disease Model | Key Findings | Reference |
| Immune Complex Vasculitis (Pulmonary) | Reduced vascular edema and neutrophil recruitment. Attenuated expression of cytokines and chemokines in plasma and bronchoalveolar lavage. | [6] |
| Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis | Protected against anti-GBM induced albuminuria. Reduced MPO activity in plasma. | [6] |
| Peritonitis | A pharmacokinetic/pharmacodynamic response model was derived from this model. | [7] |
Note: No in vivo efficacy data for this compound has been identified in the reviewed literature.
Signaling Pathways and Experimental Overview
Myeloperoxidase exerts its pro-inflammatory effects through the production of hypochlorous acid (HOCl) and other reactive oxidants. These molecules can lead to tissue damage through various mechanisms, including lipid peroxidation, protein modification, and endothelial dysfunction. MPO inhibitors like this compound and PF-1355 aim to block this enzymatic activity.
Caption: Myeloperoxidase (MPO) signaling pathway and points of inhibition.
The in vivo evaluation of MPO inhibitors typically involves inducing an inflammatory condition in an animal model and then assessing the impact of the inhibitor on disease progression and relevant biomarkers.
Caption: General experimental workflow for in vivo evaluation of PF-1355.
Detailed Experimental Protocols
In Vivo Efficacy of PF-1355 in a Mouse Model of Peritonitis
-
Animal Model: Male C57BL/6 mice.
-
Induction of Peritonitis: Animals receive an intraperitoneal injection of 4% thioglycollate broth to recruit neutrophils.
-
Drug Administration: 20 hours after thioglycollate injection, PF-1355 or a vehicle control is administered orally. The vehicle consists of 1% hydroxypropyl methylcellulose, 0.5% 2-amino-2-hydroxymethyl-propane-1,3-diol, and 0.5% hypromellose acetate succinate, adjusted to pH 9.5.[5] This is followed by an intraperitoneal injection of opsonized zymosan to induce peritonitis.
-
Sample Collection and Analysis: Three hours after zymosan administration, mice are euthanized. Blood and peritoneal lavage fluid are collected to measure plasma and peritoneal MPO activity.[5] A pharmacokinetic/pharmacodynamic response model of PF-1355 exposure in relation to MPO activity was developed based on this model.[7]
In Vivo Efficacy of PF-1355 in a Mouse Model of Immune Complex Vasculitis
-
Animal Model: C57BL/6 mice.
-
Induction of Vasculitis: Prophylactic administration of PF-1355 is given before the induction of an immune complex model of pulmonary vasculitis.
-
Efficacy Assessment: The effects of PF-1355 are evaluated by measuring the reduction in vascular edema and neutrophil recruitment. Additionally, the expression of cytokines and chemokines in both plasma and bronchoalveolar lavage fluid is assessed.[6]
In Vivo Efficacy of PF-1355 in a Mouse Model of Anti-GBM Glomerulonephritis
-
Animal Model: C57BL/6 mice.
-
Induction of Glomerulonephritis: A single injection of anti-glomerular basement membrane (anti-GBM) serum is administered to induce glomerulonephritis.
-
Efficacy Assessment: The primary outcome measured is the level of albuminuria. Plasma MPO activity is also determined to confirm target engagement.[6]
In Vivo Performance of this compound
As of the latest literature review, there is a notable absence of published in vivo studies for this compound. While its in vitro potency against MPO is established, with an IC50 of 44 nM in a cell-free assay, its pharmacokinetic profile, in vivo efficacy, and tolerability remain to be publicly documented.[3] One study utilized this compound in an in vitro setting to inhibit MPO activity in plasma samples from COVID-19 patients, demonstrating a significant decrease in MPO activity.[8] However, this does not provide data on the compound's behavior in a living organism. Formulation information from commercial suppliers suggests that this compound can be prepared for in vivo oral administration in a homogeneous suspension using CMC-Na or in a clear solution with solvents like DMSO, PEG300, and Tween-80.[4][9]
Conclusion
Based on the currently available scientific literature, PF-1355 has demonstrated significant in vivo efficacy in multiple preclinical models of inflammatory diseases, including vasculitis and glomerulonephritis.[6][7] Its ability to be orally administered and effectively reduce MPO activity and downstream inflammatory markers in these models highlights its potential as a therapeutic agent.
In contrast, the in vivo profile of this compound remains largely uncharacterized in the public domain. While it exhibits potent in vitro inhibition of MPO, the absence of in vivo efficacy and pharmacokinetic data makes a direct comparison with PF-1355's in vivo performance impossible at this time. Further preclinical studies are necessary to elucidate the in vivo therapeutic potential of this compound.
For researchers and drug developers, PF-1355 currently stands as a more characterized MPO inhibitor for in vivo applications, with a body of evidence supporting its biological effects in disease models. The investigation of this compound in similar in vivo settings is a clear next step to fully understand its comparative potential.
References
- 1. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
Mpo-IN-28: A Comparative Guide to its Specificity as a Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Mpo-IN-28, a potent myeloperoxidase (MPO) inhibitor, with other notable peroxidase inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies in inflammation, cardiovascular disease, and other MPO-related pathologies.
Introduction to Myeloperoxidase and its Inhibition
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent microbicidal agent. However, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers, by causing oxidative damage to host tissues. This has made MPO a compelling therapeutic target for the development of specific inhibitors.
The specificity of an MPO inhibitor is a critical parameter, as off-target inhibition of other related peroxidases, such as thyroid peroxidase (TPO) and eosinophil peroxidase (EPO), can lead to undesirable side effects. TPO is essential for thyroid hormone synthesis, and its inhibition can disrupt thyroid function. EPO is involved in the immune response mediated by eosinophils. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for its development and application as a research tool or therapeutic agent.
Quantitative Comparison of Peroxidase Inhibitor Specificity
The following table summarizes the available quantitative data (IC50 values) for this compound and other well-characterized peroxidase inhibitors against MPO, Thyroid Peroxidase (TPO), and Eosinophil Peroxidase (EPO). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency. A lower IC50 value indicates higher potency.
| Inhibitor | MPO IC50 | TPO IC50 | EPO IC50 | Selectivity (MPO vs. TPO) | Selectivity (MPO vs. EPO) |
| This compound | 44 nM[1][2][3] | Data not available | Data not available | Data not available | Data not available |
| AZD4831 | 1.5 nM[4] | >675 nM[4] | ~75 nM[4] | >450-fold[4] | ~50-fold[4] |
| AZD5904 | 140 nM | >1.4 µM | Data not available | >10-fold[5] | Data not available |
| 4-Aminobenzohydrazide (4-ABAH) | 0.3 µM | Data not available | Data not available | Data not available | Data not available |
Note: While this compound is described as a "selective" MPO inhibitor by suppliers[1], quantitative data on its inhibitory activity against TPO and EPO are not currently available in the public domain. The selectivity of 4-Aminobenzohydrazide has been demonstrated through its specific effects in MPO-knockout versus wild-type models, though direct IC50 comparisons with other peroxidases are not readily found.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Myeloperoxidase (MPO) Catalytic Cycles.
References
- 1. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual Role of Myeloperoxidase in Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mpo-IN-28: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the myeloperoxidase (MPO) inhibitor, Mpo-IN-28, with alternative MPO inhibitors. This document compiles available experimental data on potency and cross-reactivity, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams.
Executive Summary
This compound is a potent inhibitor of myeloperoxidase (MPO), a key enzyme in inflammatory processes, with a reported half-maximal inhibitory concentration (IC50) of 44 nM[1][2][3][4]. However, evidence reveals that this compound also exhibits significant cross-reactivity with other biological targets. Notably, it acts as an antagonist of the adenosine A2B receptor (Ki = 2.15 µM) and an agonist of the neuropeptide Y-like receptor 7 (NPYLR7)[5][6]. This off-target activity warrants careful consideration when interpreting experimental results and considering its therapeutic potential. This guide provides a comparative overview of this compound against other known MPO inhibitors, namely AZD5904, verdiperstat, and PF-06282999, to aid in the selection of the most appropriate research tools.
Potency and Selectivity Comparison
The following table summarizes the available quantitative data for this compound and its alternatives, highlighting their potency against MPO and any known off-target interactions.
| Compound | Primary Target | IC50/Ki (MPO) | Known Off-Target(s) | Off-Target IC50/Ki | Selectivity Notes |
| This compound | Myeloperoxidase | 44 nM[1][2][3][4] | Adenosine A2B Receptor | 2.15 µM (Ki)[5][6] | Also acts as an agonist for NPYLR7 and has been used as a synthetic intermediate for bacterial DNA polymerase III inhibitors[5][6]. |
| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonist activity at 10 µM[5][6] | ||||
| AZD5904 | Myeloperoxidase | 140 nM[7][8] | Lactoperoxidase, Thyroid Peroxidase | - | 10-19 fold greater selectivity for MPO over lactoperoxidase and thyroid peroxidase. >70-fold selectivity against a broad panel of other enzymes, ion channels, and receptors[7][8]. |
| Verdiperstat | Myeloperoxidase | - | Thyroid Peroxidase | - | Reported to be a potent and selective MPO inhibitor. |
| PF-06282999 | Myeloperoxidase | 1.9 µM (in human whole blood)[9] | Thyroid Peroxidase, Cytochrome P450 isoforms | - | Described as a highly selective mechanism-based MPO inhibitor[1][10][11]. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Myeloperoxidase (MPO) Inhibition Assay (Peroxidation Activity)
This assay measures the peroxidase activity of MPO by monitoring the oxidation of a fluorogenic substrate.
-
Reagents and Materials:
-
This compound or alternative inhibitor
-
Human Myeloperoxidase (MPO) enzyme
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Amplex® Red or similar fluorogenic substrate (e.g., resorufin)
-
Hydrogen Peroxide (H₂O₂)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and alternative inhibitors in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add a solution of MPO enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing the fluorogenic substrate and H₂O₂ in Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex® Red) in a kinetic mode for a specified duration (e.g., 10-20 minutes).
-
The rate of increase in fluorescence is proportional to the MPO activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Adenosine A2B Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a test compound to the adenosine A2B receptor by measuring its ability to displace a known radiolabeled ligand.
-
Reagents and Materials:
-
This compound
-
Cell membranes prepared from a cell line overexpressing the human adenosine A2B receptor (e.g., HEK293 cells)
-
Radiolabeled ligand specific for the A2B receptor (e.g., [³H]-DPCPX)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known A2B receptor ligand)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound in Binding Buffer.
-
In reaction tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and either the diluted this compound, vehicle, or the non-specific binding control.
-
Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competition curve to the affinity of the radioligand.
-
Neuropeptide Y-like Receptor 7 (NPYLR7) Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate the G-protein coupled receptor NPYLR7 by detecting changes in intracellular calcium concentration.
-
Reagents and Materials:
-
This compound
-
A cell line engineered to express the NPYLR7 receptor and a calcium-sensitive reporter (e.g., aequorin or a fluorescent calcium indicator like Fura-2)
-
Cell culture medium and appropriate buffers
-
A known NPYLR7 agonist (positive control)
-
A microplate reader capable of measuring luminescence or fluorescence changes over time (e.g., a FLIPR instrument).
-
-
Procedure:
-
Plate the NPYLR7-expressing cells in a 96-well or 384-well plate and allow them to adhere.
-
If using a fluorescent dye, load the cells with the calcium indicator according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound and the positive control agonist in an appropriate assay buffer.
-
Place the cell plate in the microplate reader and establish a baseline reading of luminescence or fluorescence.
-
Add the diluted this compound or positive control to the wells and immediately begin recording the signal.
-
Monitor the change in signal over time. An increase in signal indicates an increase in intracellular calcium, signifying receptor activation.
-
Analyze the data to determine the dose-dependent response of this compound and calculate its EC50 value if a full dose-response curve is generated.
-
Conclusion
This compound is a potent inhibitor of myeloperoxidase, but its utility as a selective research tool is compromised by its documented off-target activities on the adenosine A2B receptor and NPYLR7. For studies where high selectivity for MPO is critical, alternative inhibitors such as AZD5904 and PF-06282999 may be more suitable, given their reported higher selectivity profiles. Researchers should carefully consider the potential for off-target effects when using this compound and, where possible, employ control experiments to mitigate the risk of misinterpreting data. Further comprehensive selectivity profiling of this compound against a broad panel of kinases and other receptors is warranted to fully characterize its pharmacological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. glpbio.com [glpbio.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. caymanchem.com [caymanchem.com]
- 7. nwlifescience.com [nwlifescience.com]
- 8. AZD5904 [openinnovation.astrazeneca.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OxiSelect™ Myeloperoxidase Chlorination Activity Assay Kit (Colorimetric) | ABIN2345139 [antibodies-online.com]
- 11. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myeloperoxidase (MPO) Inhibitors in Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) has emerged as a key therapeutic target in the management of atherosclerosis due to its multifaceted role in promoting oxidative stress, inflammation, and endothelial dysfunction within the arterial wall. This guide provides a comparative analysis of prominent MPO inhibitors investigated in preclinical models of atherosclerosis, offering a synthesis of their effects on key pathological features of the disease. The information is intended to aid researchers and drug development professionals in evaluating the therapeutic potential of targeting MPO in cardiovascular disease.
Performance of MPO Inhibitors in Preclinical Atherosclerosis Models
The following table summarizes the reported effects of various MPO inhibitors on critical parameters of atherosclerosis progression and plaque stability in animal models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, inhibitor dosage, and treatment duration.
| MPO Inhibitor | Animal Model | Plaque Size | Fibrous Cap Thickness | Necrotic Core Area | Endothelial Function | Reference |
| AZM198 | ApoE-/- mice (Tandem Stenosis) | No significant change in aortic root | Increased | Not significantly affected | Improved | [1][2] |
| SR-BIΔCT/ΔCT/Ldlr−/− mice | Reduced | Increased | - | - | [3] | |
| PF-06282999 | Ldlr-/- mice | No significant change | - | Reduced | - | [4][5][6] |
| INV-315 | ApoE-/- mice | Reduced | Increased collagen content | - | Improved | [7][8] |
| 4-Aminobenzoic acid hydrazide (4-ABAH) | ApoE-/- mice | Reduced | - | - | - | [1] |
Key Signaling Pathways of MPO in Atherosclerosis
Myeloperoxidase contributes to the pathogenesis of atherosclerosis through several interconnected signaling pathways. Understanding these mechanisms is crucial for the rational design and evaluation of MPO inhibitors.
MPO-Mediated LDL Oxidation and Foam Cell Formation
MPO, released by activated leukocytes within the arterial intima, catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants. These potent oxidants modify low-density lipoprotein (LDL) particles, leading to the formation of oxidized LDL (oxLDL).[9][10][11] OxLDL is no longer recognized by the native LDL receptor but is readily taken up by macrophages via scavenger receptors (e.g., CD36), leading to lipid accumulation and the formation of foam cells, a hallmark of atherosclerotic plaques.[9][10][12]
MPO-Mediated Endothelial Dysfunction
MPO impairs endothelial function, a critical early event in atherogenesis, primarily by reducing the bioavailability of nitric oxide (NO).[13][14] MPO can directly consume NO, and its product, HOCl, can uncouple endothelial nitric oxide synthase (eNOS), leading to the production of superoxide instead of NO.[15][16][17] This reduction in NO bioavailability leads to impaired vasodilation, increased leukocyte adhesion, and a pro-inflammatory endothelial phenotype.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments frequently cited in the evaluation of MPO inhibitors in atherosclerosis.
Quantification of Atherosclerotic Lesion Size
Objective: To measure the area of atherosclerotic plaques in the aorta.
Method: Oil Red O Staining of en face Aorta Preparation
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice are typically used.[6][18]
-
Tissue Preparation:
-
Euthanize mice and perfuse the vascular system with phosphate-buffered saline (PBS) to remove blood.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax surface, intima side up.
-
-
Staining:
-
Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
Rinse with distilled water.
-
Stain with a filtered 0.5% Oil Red O solution in isopropanol/water for 25 minutes.
-
Destain in 85% isopropanol for 5 minutes.
-
Rinse with distilled water.
-
-
Image Analysis:
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.[6]
-
Assessment of Plaque Composition
Objective: To evaluate key features of plaque stability, including fibrous cap thickness (collagen content) and macrophage infiltration.
Method 1: Picrosirius Red Staining for Collagen
-
Tissue Preparation:
-
Staining:
-
Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei.
-
Rinse in running tap water.
-
Incubate in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.[22][23]
-
Wash in two changes of acidified water (0.5% acetic acid).[22][23]
-
Dehydrate through graded ethanol series and clear in xylene.
-
-
Image Analysis:
-
Capture images under bright-field or polarized light microscopy.
-
Under polarized light, collagen fibers appear birefringent (yellow-orange for type I, green for type III).[23]
-
Quantify the collagen-positive area within the fibrous cap using image analysis software and express it as a percentage of the total plaque area.
-
Method 2: Immunohistochemistry for Macrophages (CD68 Staining)
-
Tissue Preparation:
-
Use frozen sections of the aortic root.
-
Fix with cold acetone for 10 minutes.
-
Air dry and wash with PBS.[24]
-
-
Staining:
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 30 minutes.
-
Incubate with a primary antibody against CD68 (a macrophage marker) overnight at 4°C.[24][25][26]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.[24]
-
-
Image Analysis:
-
Capture images of the stained sections.
-
Quantify the CD68-positive area within the plaque using image analysis software and express it as a percentage of the total plaque area.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an MPO inhibitor in a preclinical model of atherosclerosis.
References
- 1. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Low-Density Lipoprotein Modified by Myeloperoxidase in Inflammatory Pathways and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. VPO1 mediates oxidation of LDL and formation of foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VPO1 mediates oxidation of LDL and formation of foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 15. Endothelial-transcytosed myeloperoxidase activates endothelial nitric oxide synthase via a phospholipase C-dependent calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelial-Transcytosed Myeloperoxidase Activates Endothelial Nitric Oxide Synthase via a Phospholipase C-Dependent Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Increased atherosclerosis in myeloperoxidase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stainsfile.com [stainsfile.com]
- 20. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 21. abcam.cn [abcam.cn]
- 22. med.emory.edu [med.emory.edu]
- 23. cancerdiagnostics.com [cancerdiagnostics.com]
- 24. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. 2.3. Immunohistological evaluation [bio-protocol.org]
A Head-to-Head Comparison of Mpo-IN-28 and Verdiperstat: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective myeloperoxidase (MPO) inhibitor is critical for advancing studies in inflammatory and neurodegenerative diseases. This guide provides a detailed head-to-head comparison of two prominent MPO inhibitors, Mpo-IN-28 and verdiperstat, summarizing their mechanisms of action, in vitro efficacy, selectivity, and available pharmacokinetic and clinical data.
Executive Summary
This compound and verdiperstat are both irreversible inhibitors of myeloperoxidase, a key enzyme implicated in oxidative stress and inflammation. This compound demonstrates significantly higher potency in cell-free assays, with a reported IC50 of 44 nM, compared to verdiperstat's IC50 of 630 nM. However, verdiperstat has been more extensively studied in clinical trials for neurodegenerative diseases, despite failing to meet primary endpoints in Phase 3 studies for Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). A notable ambiguity exists for this compound, with earlier literature describing it as an adenosine A2B receptor antagonist, a claim that requires careful consideration in experimental design.
At a Glance: this compound vs. Verdiperstat
| Feature | This compound | Verdiperstat (BHV-3241) |
| Primary Target | Myeloperoxidase (MPO) | Myeloperoxidase (MPO) |
| Mechanism of Action | Irreversible, Mechanism-Based Inhibitor[1] | Irreversible Inhibitor |
| IC50 (MPO, cell-free) | 44 nM[1] | 630 nM |
| Other Reported Activity | Adenosine A2B Receptor Antagonist (Ki = 2.15 µM) | 14-fold more potent for MPO than Thyroid Peroxidase (TPO) |
| Clinical Development | Preclinical | Phase 3 trials for MSA and ALS (did not meet primary endpoints) |
| Administration | Research Compound | Oral, Brain-Penetrant |
Mechanism of Action
Both this compound and verdiperstat function by irreversibly inhibiting the enzymatic activity of myeloperoxidase. MPO, primarily found in neutrophils, catalyzes the formation of reactive oxygen species, such as hypochlorous acid, which contribute to pathogen killing but also drive tissue damage and inflammation in various disease states. By inactivating MPO, these inhibitors aim to reduce oxidative stress and its downstream inflammatory consequences.
This compound has been described as a mechanism-based inhibitor, suggesting that it is converted by the MPO enzyme into a reactive species that then covalently binds to and inactivates the enzyme.[1]
Verdiperstat is also an irreversible inhibitor, forming a covalent bond with the MPO enzyme, leading to its inactivation.
In Vitro Efficacy and Selectivity
This compound is a highly potent inhibitor of MPO in a cell-free assay, with a reported half-maximal inhibitory concentration (IC50) of 44 nM.[1] It has also been shown to inhibit MPO-mediated low-density lipoprotein (LDL) oxidation with an IC50 of 90 nM.[2] In a cellular context, this compound reduced the chlorination activity of MPO in human neutrophils with an IC50 of approximately 93.1 µM.[2]
However, a significant point of consideration is the earlier characterization of this compound as an adenosine A2B receptor antagonist with a Ki of 2.15 µM. This dual activity could lead to confounding effects in biological systems, and researchers should design experiments to dissect the effects of MPO inhibition from those of adenosine receptor antagonism.
Verdiperstat exhibits an IC50 of 630 nM for MPO in a biochemical assay. Its selectivity has been characterized, showing it to be 14-fold more potent for MPO than for the related enzyme, thyroid peroxidase (TPO). It was also tested against a panel of over 150 other targets with no significant interactions observed, indicating a high degree of selectivity for MPO.
| Parameter | This compound | Verdiperstat |
| MPO IC50 (cell-free) | 44 nM[1] | 630 nM |
| MPO-mediated LDL Oxidation IC50 | 90 nM[2] | Not Reported |
| Neutrophil Chlorination Activity IC50 | ~93.1 µM[2] | Not Reported |
| Selectivity | Adenosine A2B Receptor Antagonist (Ki = 2.15 µM) | 14x more selective for MPO over TPO |
Pharmacokinetics
Verdiperstat is described as an oral, brain-penetrant inhibitor.[3] Phase 1 clinical trials in healthy volunteers have evaluated its safety, tolerability, and pharmacokinetics, with results supporting its advancement into further clinical studies.[1][4] Preclinical studies have also demonstrated its ability to reduce MPO activity.[4]
Clinical Development
This compound remains a preclinical research tool, and there is no publicly available information on its clinical development.
Verdiperstat has undergone extensive clinical investigation. Biohaven Pharmaceuticals advanced it to Phase 3 clinical trials for the treatment of Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). However, the M-STAR trial in MSA and the HEALEY ALS Platform Trial both failed to meet their primary and secondary endpoints.[5] Despite these setbacks, the clinical data generated for verdiperstat provides valuable insights into the therapeutic potential and challenges of targeting MPO in neurodegenerative diseases.
Experimental Protocols
MPO Inhibition Assay (Taurine Chloramine Method for this compound)
This assay is based on the MPO-catalyzed oxidation of chloride by hydrogen peroxide to form hypochlorous acid, which is then trapped by taurine to form the more stable taurine chloramine. The concentration of taurine chloramine is quantified by its reaction with 5-thio-2-nitrobenzoic acid (TNB).
Materials:
-
Recombinant human MPO
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4) with NaCl
-
This compound (or other test inhibitor)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, taurine, the test compound at various concentrations, and recombinant MPO.
-
Incubate the mixture at 37°C.
-
Initiate the reaction by adding a solution of H₂O₂.
-
After a defined incubation period, stop the reaction.
-
Add DTNB to the reaction mixture.
-
Measure the absorbance at a specific wavelength to determine the concentration of TNB, which is inversely proportional to the amount of taurine chloramine formed and thus reflects MPO activity.
-
Calculate the IC50 value from the dose-response curve.[6]
Adenosine A2B Receptor Binding Assay
This assay determines the affinity of a test compound for the adenosine A2B receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.
Materials:
-
Cell membranes from HEK293 cells expressing the human adenosine A2B receptor
-
Radioligand (e.g., [³H]DPCPX)
-
Test compound (this compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Conclusion
Both this compound and verdiperstat are valuable tools for studying the role of myeloperoxidase in health and disease. This compound offers superior in vitro potency, making it an excellent candidate for preclinical and mechanistic studies. However, its reported off-target activity on the adenosine A2B receptor necessitates careful experimental design and interpretation of results. Verdiperstat, while less potent, has a well-documented selectivity profile and a history of clinical investigation, providing a wealth of data on its behavior in complex biological systems, albeit with disappointing clinical outcomes in its lead indications. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the need for high potency versus a more extensively characterized clinical-stage compound.
References
Validating Mpo-IN-28 in a New Disease Model: A Comparative Guide for Alzheimer's Disease
This guide provides a comparative framework for validating the novel myeloperoxidase (MPO) inhibitor, Mpo-IN-28, in a preclinical model of Alzheimer's disease. The performance of this compound is benchmarked against other notable MPO inhibitors with available preclinical and clinical data: Verdiperstat (AZD3241), Mitiperstat (AZD4831), PF-06282999, and the dual MPO/VAP-1 inhibitor SNT-8370. This document is intended for researchers, scientists, and professionals in drug development.
Myeloperoxidase is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes and certain types of macrophages.[1] It plays a crucial role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent.[2] However, excessive MPO activity is implicated in a variety of inflammatory and cardiovascular diseases due to its capacity to generate reactive oxygen species that can lead to tissue damage.[2] In the context of neurodegenerative diseases such as Alzheimer's, MPO is expressed in microglia and astrocytes and contributes to oxidative stress and neuroinflammation, which are key pathological features of the disease.[3]
Comparative Analysis of MPO Inhibitors
This section provides a comparative overview of this compound and selected alternative MPO inhibitors. The data presented is collated from various preclinical and clinical studies.
| Inhibitor | Target(s) | IC50 (MPO) | Key Disease Models Studied | Notable Findings |
| This compound | MPO | 44 nM[4][5] | COVID-19 (endothelial dysfunction)[6] | Reduces MPO-mediated low-density lipoprotein oxidation (IC50 = 90 nM).[5] |
| Verdiperstat (AZD3241) | MPO | Irreversible | Multiple System Atrophy (MSA), Parkinson's Disease (PD), Amyotrophic Lateral Sclerosis (ALS)[6][7] | Showed reduced microglial activation in a Phase 2a study in PD patients.[7] In MSA mouse models, it improved behavioral outcomes and reduced neurodegeneration.[7] |
| Mitiperstat (AZD4831) | MPO | 1.5 nM[4] | Heart Failure with preserved Ejection Fraction (HFpEF)[4] | Phase 2a SATELLITE trial showed a significant reduction in plasma MPO activity.[5] |
| PF-06282999 | MPO | Mechanism-based inactivator | Atherosclerosis (Ldlr-/- mice)[8] | Reduced necrotic core area in atherosclerotic plaques, suggesting a role in plaque stabilization.[8] |
| SNT-8370 | MPO, VAP-1 | Nanomolar potency | Acute inflammation (peritonitis, air pouch, lung injury), Myocardial Ischemia-Reperfusion, Nephropathy[9][10] | As a dual inhibitor, it shows enhanced anti-inflammatory activity compared to single-target inhibitors in preclinical models.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound in an Alzheimer's disease model.
In Vitro MPO Inhibition Assay
-
Objective: To confirm the inhibitory activity of this compound on purified MPO.
-
Procedure:
-
A solution of human MPO (e.g., 0.2 µg/ml) and luminol (e.g., 0.8 mM) is prepared in a 96-well plate.
-
This compound is added at various final concentrations (e.g., 0.1 nM to 10 µM).
-
The reaction is initiated by the addition of H₂O₂.
-
Luminescence, generated by the MPO-catalyzed oxidation of luminol, is measured immediately using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Animal Model: 5XFAD Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of Alzheimer's disease. The 5XFAD mouse model is suggested, as MPO deficiency in this model has been shown to inhibit cognitive decline.
-
Procedure:
-
5XFAD mice are treated with this compound or vehicle control via oral gavage. A dose of 10-30 mg/kg can be used as a starting point, based on typical doses for other small molecule inhibitors in mice.
-
Treatment is administered daily for a period of 8-12 weeks.
-
Behavioral tests (e.g., Morris water maze for spatial learning and memory) are conducted during the final weeks of treatment.
-
At the end of the study, brain tissue is collected for histological and biochemical analysis.
-
Biomarker Analysis
-
Objective: To measure the effect of this compound on markers of neuroinflammation and oxidative stress.
-
Procedure:
-
Immunohistochemistry: Brain sections are stained for markers of microgliosis (Iba1), astrogliosis (GFAP), and MPO. The number and morphology of stained cells are quantified. Amyloid-beta plaque load is assessed using thioflavin S or specific antibodies (e.g., 6E10).
-
ELISA: Brain homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and MPO.
-
Oxidative Stress Markers: Levels of 3-chlorotyrosine, a specific marker of MPO-induced oxidative damage, can be measured in brain tissue or plasma using mass spectrometry.
-
Visualizations
MPO Signaling Pathway in Alzheimer's Disease
Caption: MPO signaling in Alzheimer's disease and the inhibitory action of this compound.
Experimental Workflow for Preclinical Validation
Caption: Workflow for validating this compound in a 5XFAD mouse model of Alzheimer's.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Mpo-IN-28 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to confirm in vivo target engagement of Mpo-IN-28, a potent myeloperoxidase (MPO) inhibitor. Due to the limited availability of in vivo data for this compound, this guide will draw comparisons with established alternative MPO inhibitors where in vivo target engagement has been demonstrated. This document aims to equip researchers with the necessary background and experimental frameworks to design and execute studies for evaluating this compound's in vivo efficacy.
Myeloperoxidase Signaling and Inhibition
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. Upon activation, neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H2O2) and chloride ions. HOCl is a potent antimicrobial agent but can also contribute to tissue damage in inflammatory and cardiovascular diseases. This compound is a selective and reversible inhibitor of MPO, acting to prevent the generation of these damaging reactive oxygen species.
Caption: MPO signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Target Engagement
A generalized workflow for assessing the in vivo target engagement of an MPO inhibitor like this compound involves administering the compound to an appropriate animal model of MPO-driven disease, followed by the measurement of MPO activity and downstream biomarkers of MPO-dependent pathology.
Benchmarking Mpo-IN-28: A Comparative Guide to Leading Myeloperoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mpo-IN-28 with other prominent myeloperoxidase (MPO) inhibitors, namely AZD3241 and PF-06282999. The information presented is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.
Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that play a crucial role in pathogen defense.[1] However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a significant therapeutic target.[2] This guide focuses on the comparative efficacy of this compound, a potent and selective MPO inhibitor, against other well-characterized inhibitors in the field.[3]
Quantitative Comparison of MPO Inhibitors
The following table summarizes the in vitro and ex vivo inhibitory activities of this compound, AZD3241, and PF-06282999. It is important to note that the IC50 values were determined using different experimental assays, which may influence direct comparisons.
| Inhibitor | IC50 Value | Assay Type | Reference |
| This compound | 44 nM | Cell-free assay | [3][4] |
| 90 nM | MPO-mediated LDL oxidation | [3] | |
| ~93.1 µM | Relative chlorination activity in human neutrophils | [3] | |
| AZD3241 | 1.2 µM | In vitro luminol oxidation assay | |
| PF-06282999 | 1.9 µM | Human whole blood assay | [5][6][7][8] |
| 3.8 µM (EC50) | Plasma | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate MPO inhibitor efficacy.
MPO Chlorination Activity Assay (Taurine-based)
This assay quantifies the chlorination activity of MPO by measuring the formation of taurine chloramine.
Principle: MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[9] The highly reactive HOCl is trapped by taurine to form the more stable taurine chloramine.[10][11][12] The amount of taurine chloramine is then quantified by its reaction with 5-thio-2-nitrobenzoic acid (TNB), which leads to a decrease in absorbance at 412 nm.[10]
General Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, taurine, the test inhibitor at various concentrations, and a fixed amount of purified MPO.
-
Initiation: Initiate the reaction by adding H₂O₂.
-
Termination: Stop the reaction after a defined incubation period by adding catalase to quench the remaining H₂O₂.
-
Quantification: Add TNB solution and measure the absorbance at 412 nm. The decrease in absorbance is proportional to the amount of taurine chloramine formed and thus the MPO activity.
-
IC50 Determination: Plot the percentage of MPO inhibition against the inhibitor concentration to determine the IC50 value.
MPO Peroxidation Activity Assay (Luminol-based)
This chemiluminescence-based assay measures the peroxidase activity of MPO.
Principle: In the presence of a suitable substrate, MPO catalyzes the oxidation of luminol, resulting in the emission of light.[13][14] The intensity of the chemiluminescent signal is directly proportional to the MPO activity.
General Protocol:
-
Reaction Mixture: In a 96-well plate, combine a buffer solution (e.g., sodium acetate buffer, pH 5.0), luminol, the test inhibitor at various concentrations, and the sample containing MPO.
-
Initiation: Initiate the reaction by adding H₂O₂.
-
Detection: Immediately measure the chemiluminescence using a microplate reader.
-
IC50 Determination: The reduction in chemiluminescence in the presence of the inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value.[15][16]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the MPO signaling pathway and a typical experimental workflow for screening MPO inhibitors.
Caption: Myeloperoxidase (MPO) signaling pathway and point of inhibition.
Caption: General experimental workflow for screening MPO inhibitors.
References
- 1. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-06282999 | Glutathione Peroxidase | TargetMol [targetmol.com]
- 7. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. mdpi.com [mdpi.com]
- 12. Taurine chloramine selectively regulates neutrophil degranulation through the inhibition of myeloperoxidase and upregulation of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescence imaging of myeloperoxidase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mpo-IN-28: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of the myeloperoxidase (MPO) inhibitor, Mpo-IN-28. Due to the absence of a publicly available Safety Data Sheet (SDS), users are strongly advised to obtain the complete SDS from their chemical supplier before handling or disposing of this compound. The SDS will provide critical, compound-specific safety, handling, and disposal information.
In the absence of a specific SDS, and as a matter of prudent laboratory practice, this compound should be treated as a potentially hazardous substance. The following guidelines are based on general best practices for the disposal of research chemicals with unknown toxicological and environmental profiles. These procedures are not a substitute for the detailed instructions that will be found in the supplier-provided SDS.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound, gathered from various chemical suppliers, is presented below. This information is crucial for understanding the compound's general characteristics but is insufficient for a complete hazard assessment.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 231.25 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Recommended at -20°C for long-term storage |
General Disposal Protocol for this compound (in the absence of an SDS)
The following step-by-step protocol is a conservative approach for the disposal of this compound, assuming it may have hazardous properties.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene recommended).
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound, including unused compound and contaminated materials (e.g., weigh boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste (DMSO solutions): Collect all solutions of this compound in a designated, leak-proof, and clearly labeled hazardous waste container for organic solvents. Do not mix with aqueous or other incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable, e.g., "in DMSO"), and the approximate concentration and quantity.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used to prevent spills.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Follow all institutional procedures for waste disposal requests.
6. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: General workflow for the proper disposal of this compound.
Personal protective equipment for handling Mpo-IN-28
Disclaimer: This document provides essential guidance on personal protective equipment (PPE), safe handling, and disposal of Mpo-IN-28 based on general laboratory safety principles for potent, powdered chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and, if available, the manufacturer-specific SDS before handling this substance.
This compound is a potent myeloperoxidase (MPO) inhibitor used in research.[1][2] Due to its biological activity and powdered form, appropriate safety measures are crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The minimum recommended PPE for handling this compound is outlined below. A risk assessment should be conducted to determine if additional protection is required for specific procedures.[3]
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Safety glasses with side shields | Protects against accidental splashes and airborne particles.[3] |
| Face shield (in addition to safety glasses) | Recommended when there is a significant risk of splashes or aerosol generation.[4][5] | |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact.[3] |
| Double gloving | Recommended for handling potent compounds to provide an extra layer of protection.[4] | |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Disposable gown with cuffs | Recommended for procedures with a higher risk of contamination. | |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[5] |
Operational Plan: Safe Handling of this compound
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
